Product packaging for Fodipir(Cat. No.:CAS No. 118248-91-2)

Fodipir

Cat. No.: B038996
CAS No.: 118248-91-2
M. Wt: 638.5 g/mol
InChI Key: SQKUFYLUXROIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fodipir, also known as Manganese Dipyridoxyl Diphosphate (MnDPDP), is a pioneering manganese-based contrast agent developed for magnetic resonance imaging (MRI) research. Its primary research value lies in its function as a hepatobiliary contrast agent, offering a distinct mechanism of action compared to traditional gadolinium-based agents. Upon administration, this compound undergoes dephosphorylation in the plasma, releasing manganese ions (Mn²⁺) which are subsequently taken up by functioning hepatocytes via the same physiological pathways as calcium and manganese. This targeted uptake and subsequent biliary excretion enable the selective enhancement of liver parenchyma and the biliary system, making it an invaluable tool for investigating liver function, detecting and characterizing focal liver lesions, and studying biliary anatomy and pathophysiology in preclinical models. Furthermore, as a manganese chelate, this compound is of significant interest in neurological research; the released Mn²⁺ acts as a calcium analog and can enter active neurons through voltage-gated calcium channels, functioning as an intracellular contrast agent for MEMRI (Manganese-Enhanced MRI). This allows for the non-invasive mapping of neuronal connectivity and brain activity. Researchers utilize this compound to explore its potential as a safer alternative in specific applications, given the different pharmacokinetic and safety profile of manganese compared to gadolinium, particularly in the context of Nephrogenic Systemic Fibrosis (NSF). This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N4O14P2 B038996 Fodipir CAS No. 118248-91-2

Properties

IUPAC Name

2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKUFYLUXROIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043960
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118248-91-2
Record name Fodipir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FODIPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fodipir's Cytoprotective Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fodipir (dipyridoxyl diphosphate, DPDP), an active metabolite of the contrast agent Mangathis compound (MnDPDP), has demonstrated significant cytoprotective properties. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's ability to protect cells from various stressors. The primary mechanism involves the attenuation of cellular reactive oxygen species (ROS) and the subsequent stabilization of lysosomal and mitochondrial membranes. Evidence also suggests the involvement of the Nrf2 and HIF-1α signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and drug development.

Core Mechanism of Action: Attenuation of Oxidative Stress and Organelle Stabilization

This compound exerts its cytoprotective effects primarily by mitigating oxidative stress and preserving the integrity of critical cellular organelles, namely lysosomes and mitochondria. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common pathway in cellular injury induced by a variety of insults, including toxins and ischemia-reperfusion.

This compound has been shown to be the pharmacologically active component of Mangathis compound, preventing cell death by reducing cellular ROS levels.[1] This antioxidant activity is crucial for its ability to protect against cytotoxicity induced by agents such as 7β-hydroxycholesterol (7β-OH), a toxic oxysterol implicated in cellular damage.[1]

A key consequence of reduced oxidative stress is the stabilization of lysosomal membranes. This compound prevents lysosomal membrane permeabilization (LMP), a critical event in many cell death pathways where the leakage of lysosomal hydrolases into the cytosol triggers a cascade of destructive processes.[1] By maintaining lysosomal stability, this compound prevents the initiation of this apoptotic cascade.

Furthermore, this compound contributes to the stabilization of mitochondrial membranes.[2] The mitochondria are central to cellular metabolism and are also a major source of ROS. By protecting mitochondrial integrity, this compound helps to maintain cellular energy production and prevent the release of pro-apoptotic factors from the mitochondria.

The dephosphorylated metabolite of this compound, dipyridoxyl ethyldiamine (PLED), exhibits similar protective effects, indicating that the core cytoprotective activity resides in the pyridoxyl ethyldiamine structure.[1]

Quantitative Data on Cytoprotective Efficacy

The following tables summarize the available quantitative data on the cytoprotective and biological activities of this compound and its related compounds.

Table 1: Cytoprotective Concentration of this compound and its Metabolites against 7β-Hydroxycholesterol-Induced Cell Death in U937 Cells

CompoundOptimal Protective Concentration
This compound (Dp-dp)100 µmol/L
MnPLED100 µmol/L
Mangathis compound Substrate (Ms)200 µmol/L

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds against CT26 Cancer Cells

CompoundIC50 (µM)
This compound (DPDP)2.5 ± 0.3
PLED2.8 ± 0.3
MnPLED5.0 ± 0.5
Mangathis compound (MnDPDP)30 ± 3

Note: While this data reflects cytotoxicity in cancer cells, it provides a quantitative measure of the biological activity of this compound and its derivatives.

Signaling Pathways

The cytoprotective effects of this compound are believed to be mediated, at least in part, through the activation of key cellular defense pathways, including the Nrf2 and HIF-1α pathways. While direct evidence for this compound is still emerging, studies on its parent compound, Mangathis compound, provide strong indications of this mechanism.

Proposed Signaling Pathway for this compound-Mediated Cytoprotection

Fodipir_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS attenuates LMP Lysosomal Membrane Permeabilization (LMP) This compound->LMP prevents MMP Mitochondrial Membrane Potential Collapse This compound->MMP stabilizes Nrf2 Nrf2 This compound->Nrf2 activates HIF1a HIF-1α This compound->HIF1a activates ROS->LMP induces ROS->MMP induces Cellular_Stress Cellular Stress (e.g., 7β-OH, I/R) Cellular_Stress->ROS induces Apoptosis Apoptosis LMP->Apoptosis leads to Cytoprotection Cytoprotection MMP->Apoptosis leads to Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant_Response promotes HIF1a->Cytoprotection promotes Antioxidant_Response->ROS reduces

Caption: Proposed signaling pathway for this compound-mediated cytoprotection.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cytoprotective mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytoprotective effect of this compound against an inducer of cell death, such as 7β-hydroxycholesterol.

  • Cell Line: Human monocytic cell line U937.

  • Reagents:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • This compound (DPDP) stock solution.

    • 7β-hydroxycholesterol (7β-OH) stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10-200 µM) for 8 hours.

    • Induce cytotoxicity by adding 7β-OH to a final concentration of 28 µM.

    • Incubate the cells for 18 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Cell Line: U937 cells.

  • Reagents:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Culture and treat U937 cells with this compound and 7β-OH as described in the cell viability assay.

    • After the treatment period, harvest the cells and wash them twice with PBS.

    • Resuspend the cells in PBS containing 10 µM DCFH-DA.

    • Incubate the cells for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in PBS and measure the fluorescence intensity using a fluorometer or flow cytometer with excitation at 485 nm and emission at 530 nm.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact lysosomes and green in the cytoplasm and nucleus upon lysosomal membrane permeabilization.

  • Cell Line: U937 cells.

  • Reagents:

    • Acridine Orange stock solution (e.g., 1 mg/mL in water).

    • PBS.

  • Procedure:

    • Culture and treat U937 cells with this compound and 7β-OH on glass coverslips or in a clear-bottom 96-well plate.

    • After treatment, wash the cells with PBS.

    • Stain the cells with 5 µg/mL Acridine Orange in serum-free medium for 15 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Immediately visualize the cells under a fluorescence microscope. Intact lysosomes will appear as red fluorescent puncta, while diffuse green fluorescence in the cytoplasm indicates LMP.

    • Quantify the fluorescence intensity of red and green channels using image analysis software.

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Staining)

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

  • Cell Line: U937 cells.

  • Reagents:

    • TMRE stock solution (e.g., 1 mM in DMSO).

    • PBS.

  • Procedure:

    • Culture and treat U937 cells with this compound and 7β-OH.

    • Towards the end of the treatment period, add TMRE to the culture medium at a final concentration of 100 nM.

    • Incubate for 30 minutes at 37°C.

    • Harvest the cells and wash them twice with PBS.

    • Resuspend the cells in PBS and analyze immediately by flow cytometry (e.g., using the PE channel) or fluorescence microscopy. A decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualizations of Experimental Workflows

General Experimental Workflow for Assessing this compound's Cytoprotective Effects

Experimental_Workflow start Start cell_culture Cell Culture (e.g., U937 cells) start->cell_culture pretreatment Pre-treatment with this compound (various concentrations, 8h) cell_culture->pretreatment stress_induction Induction of Cellular Stress (e.g., 7β-OH, 18h) pretreatment->stress_induction assays Perform Assays stress_induction->assays viability_assay Cell Viability Assay (MTT) assays->viability_assay ros_assay ROS Measurement (DCFH-DA) assays->ros_assay lmp_assay LMP Assay (Acridine Orange) assays->lmp_assay mmp_assay ΔΨm Assay (TMRE) assays->mmp_assay data_analysis Data Analysis viability_assay->data_analysis ros_assay->data_analysis lmp_assay->data_analysis mmp_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of this compound's cytoprotection.

Conclusion

This compound demonstrates significant cytoprotective effects primarily through the attenuation of reactive oxygen species and the stabilization of lysosomal and mitochondrial membranes. The available data strongly suggest its potential as a therapeutic agent in conditions associated with oxidative stress-induced cellular damage. Further research is warranted to fully elucidate the role of the Nrf2 and HIF-1α signaling pathways in this compound's mechanism of action and to expand the quantitative understanding of its protective effects in various models of cellular injury. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology and drug development.

References

Fodipir (DPDP): A Comprehensive Technical Guide to Chemical Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fodipir (DPDP), chemically known as N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid, is a crucial chelating agent, famously utilized in the formation of Mangathis compound (MnDPDP), a former magnetic resonance imaging (MRI) contrast agent.[1][2] Beyond its role in medical imaging, the unique structure of this compound makes it a subject of interest for its potential therapeutic applications, including as an antioxidant and a cytoprotective agent. This guide provides an in-depth overview of the chemical synthesis and analytical characterization of this compound, offering detailed experimental protocols and data to support researchers and drug development professionals in their scientific endeavors.

Chemical Synthesis of this compound (DPDP)

The synthesis of this compound (DPDP) is a multi-step process that involves the formation of a Schiff base between two molecules of pyridoxal-5'-phosphate and one molecule of ethylenediamine-N,N'-diacetic acid (EDDA), followed by a reduction to form the stable amine linkages. The foundational synthesis was detailed by Rocklage et al. in their 1989 publication in Inorganic Chemistry.[3][4]

Synthesis Pathway Overview

The synthesis can be conceptually broken down into two primary stages: the preparation of the necessary precursors and the final condensation and reduction to yield this compound.

Fodipir_Synthesis PLP Pyridoxal-5'-phosphate Schiff_Base Bis-Schiff Base Intermediate PLP->Schiff_Base Condensation EDDA Ethylenediamine- N,N'-diacetic acid EDDA->Schiff_Base This compound This compound (DPDP) Schiff_Base->this compound Reduction (e.g., NaBH4)

Caption: General synthesis pathway of this compound (DPDP).

Experimental Protocol for this compound Synthesis

The following protocol is a representative procedure based on established synthetic methods for bis-Schiff base chelators.

Materials:

Procedure:

  • Preparation of the Schiff Base:

    • In a round-bottom flask, dissolve pyridoxal-5'-phosphate monohydrate in distilled water.

    • Separately, prepare a solution of ethylenediamine-N,N'-diacetic acid (EDDA) in an aqueous sodium hydroxide solution.

    • Slowly add the EDDA solution to the pyridoxal-5'-phosphate solution with constant stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) to facilitate the Schiff base formation.

    • The reaction mixture will typically develop a characteristic yellow color, indicating the formation of the bis-Schiff base intermediate.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduction of the Schiff Base:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to the stirred reaction mixture. The addition should be done portion-wise to control the effervescence.

    • After the addition is complete, allow the reaction to stir at room temperature overnight. The yellow color of the Schiff base should fade, indicating its reduction.

  • Isolation and Purification of this compound:

    • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to decompose any excess sodium borohydride.

    • Concentrate the solution under reduced pressure.

    • Add methanol to the residue and stir to precipitate the product.

    • Filter the crude product and wash it with methanol and then diethyl ether.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

    • Dry the purified this compound under vacuum to a constant weight.

Characterization of this compound (DPDP)

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridoxal (B1214274) moieties and the ethylenediamine (B42938) backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridoxal -CH₃~2.5~18-20
Pyridoxal -CH=N- (in Schiff base)~8.5-9.0~160-165
Pyridoxal -CH₂-N- (in this compound)~4.0-4.5~50-55
Pyridoxal aromatic CH~7.5-8.0~120-150
EDDA -CH₂-CH₂-~2.8-3.2~50-55
EDDA -CH₂-COOH~3.5-3.8~55-60
EDDA -COOH-~170-175
Pyridoxal -CH₂-O-P~5.0-5.5~60-65

Note: Predicted chemical shifts are based on data for pyridoxal-5'-phosphate and related structures. Actual shifts may vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Parameter Value
Molecular Formula C₂₂H₃₂N₄O₁₄P₂
Monoisotopic Mass 638.1393 g/mol
Average Mass 638.463 g/mol

Expected Fragmentation: Fragmentation in mass spectrometry would likely involve the loss of phosphate (B84403) groups, cleavage of the ethylenediamine backbone, and fragmentation of the pyridoxal rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable.

Experimental Protocol for HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the pyridoxal chromophore (around 290-320 nm).

  • Injection Volume: 10-20 µL

  • Temperature: Ambient or controlled at 25 °C.

Purity Assessment: The purity of the synthesized this compound can be determined by integrating the peak area of the main component and any impurities in the chromatogram.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis start Start dissolve_plp Dissolve Pyridoxal-5'-phosphate in H₂O start->dissolve_plp dissolve_edda Dissolve EDDA in NaOH(aq) start->dissolve_edda schiff_base_formation Mix and Stir (2-4h, RT) Schiff Base Formation dissolve_plp->schiff_base_formation dissolve_edda->schiff_base_formation cool_reaction Cool to 0°C schiff_base_formation->cool_reaction add_nabh4 Add NaBH₄ solution cool_reaction->add_nabh4 reduction Stir Overnight (RT) Reduction add_nabh4->reduction acidify Acidify with HCl reduction->acidify concentrate Concentrate in vacuo acidify->concentrate precipitate Precipitate with Methanol concentrate->precipitate filter_wash Filter and Wash (Methanol, Diethyl Ether) precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry end Pure this compound (DPDP) dry->end

Caption: Experimental workflow for the synthesis of this compound (DPDP).

Characterization_Workflow cluster_characterization Characterization sample Synthesized this compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms hplc HPLC Analysis sample->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation mw_confirmation Molecular Weight and Formula Confirmation ms->mw_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_characterization Fully Characterized this compound structure_confirmation->final_characterization mw_confirmation->final_characterization purity_assessment->final_characterization

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound (DPDP). The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical sciences. The provided workflows offer a clear and logical progression for the successful synthesis and characterization of this important chelating agent. Further research into the applications of this compound and its metal complexes may unveil novel therapeutic opportunities.

References

The Manganese-Independent Antioxidant Properties of Fodipir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fodipir (dipyridoxyl diphosphate, Dp-dp), the chelating ligand in the contrast agent Mangathis compound, exhibits intrinsic antioxidant properties that are independent of its association with manganese. This technical guide provides an in-depth analysis of the manganese-free antioxidant mechanisms of this compound. It consolidates available data on its ability to mitigate oxidative stress, details the experimental protocols used to evaluate these properties, and explores the potential signaling pathways involved. While quantitative data on direct radical scavenging remains to be fully elucidated, evidence points towards a significant role for this compound in cellular protection against reactive oxygen species (ROS) through metal ion chelation and other cellular mechanisms. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound as a standalone antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. This compound (Dp-dp), a derivative of vitamin B6, is the organic ligand component of the diagnostic imaging agent Mangathis compound (MnDPDP). Following administration, Mangathis compound is metabolized, leading to the dissociation of manganese and the circulation of this compound and its dephosphorylated form. Emerging research has indicated that this compound itself possesses significant cytoprotective and antioxidant capabilities that are not reliant on the presence of manganese.[1][2] This guide focuses exclusively on these manganese-independent properties.

The primary antioxidant mechanism of this compound is believed to be its ability to chelate metal ions, which can otherwise participate in Fenton-like reactions that generate highly reactive hydroxyl radicals.[1] Additionally, studies have demonstrated that this compound can directly reduce cellular ROS levels, thereby protecting cells from oxidative damage and apoptosis.[2][3]

Quantitative Data on Antioxidant Properties

Currently, there is a notable absence of publicly available quantitative data from standardized chemical antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), for this compound independent of manganese. The majority of research has focused on the superoxide (B77818) dismutase (SOD) mimetic activity of its manganese-containing counterparts, MnDPDP and MnPLED.

However, cellular assays have provided qualitative and semi-quantitative evidence of this compound's antioxidant effects. The following table summarizes the key findings from a pivotal study demonstrating the manganese-independent cytoprotective effects of this compound.

Cell LineStressorThis compound (Dp-dp) ConcentrationObserved EffectReference
U9377β-hydroxycholesterol (7β-OH)100 µmol/lAttenuation of cellular ROS production
U9377β-hydroxycholesterol (7β-OH)100 µmol/lPrevention of apoptosis
U9377β-hydroxycholesterol (7β-OH)100 µmol/lStabilization of lysosomal membrane

Table 1: Summary of Cellular Antioxidant Effects of this compound (Dp-dp)

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the manganese-independent antioxidant properties of this compound.

Cellular Reactive Oxygen Species (ROS) Detection

This protocol is based on the methodology used to demonstrate this compound's ability to reduce cellular ROS.

Objective: To quantify the intracellular ROS levels in cells treated with an oxidizing agent in the presence or absence of this compound.

Materials:

  • Cell line (e.g., U937 human monocytic cells)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (Dp-dp)

  • Oxidative stressor (e.g., 7β-hydroxycholesterol)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment: Seed cells at a desired density and pre-treat with this compound (e.g., 100 µmol/l) for a specified duration (e.g., 8 hours).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to the oxidative stressor (e.g., 28 µmol/l 7β-hydroxycholesterol) for a defined period (e.g., 18 hours).

  • ROS Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS containing 10 µM H₂DCFDA.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.

Metal Chelating Activity Assay

This protocol describes a common method to assess the iron (Fe²⁺) chelating ability of a compound.

Objective: To determine the ability of this compound to chelate ferrous ions.

Materials:

Procedure:

  • Reaction Mixture Preparation: In a microplate or cuvette, mix a solution of this compound in methanol with a ferrous chloride solution.

  • Incubation: Allow the mixture to incubate at room temperature for a short period (e.g., 5 minutes) to allow for chelation to occur.

  • Ferrozine Addition: Add a solution of ferrozine to the mixture. Ferrozine forms a stable, magenta-colored complex with free Fe²⁺ ions.

  • Absorbance Measurement: After a brief incubation period (e.g., 10 minutes), measure the absorbance of the solution at 562 nm.

  • Calculation: The chelating activity is calculated as a percentage of the inhibition of ferrozine-Fe²⁺ complex formation. A lower absorbance in the presence of this compound indicates a higher chelating activity.

    Percentage Chelating Effect (%) = [(A₀ - A₁) / A₀] x 100

    Where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound's modulation of specific signaling pathways is limited, its structural similarity to other vitamin B6 derivatives and its observed effects on cellular ROS suggest potential involvement in key antioxidant response pathways.

Metal Ion Chelation

The primary proposed mechanism for this compound's antioxidant action is its ability to chelate transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metal ions are potent catalysts of the Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and superoxide (O₂•⁻). By sequestering these metal ions, this compound can prevent the initiation of these damaging chain reactions.

G cluster_0 Fenton Reaction (Uninhibited) cluster_1 This compound-Mediated Inhibition Fe2 Fe²⁺ OH •OH (Hydroxyl Radical) Fe2->OH + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ OH->Fe3 OH_ion OH⁻ This compound This compound Fe2_chelated [Fe²⁺-Fodipir] This compound->Fe2_chelated + Fe²⁺ No_Reaction Inhibition of •OH formation Fe2_chelated->No_Reaction

Caption: this compound's metal chelation mechanism preventing the Fenton reaction.

Potential Involvement of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or Nrf2 activators, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

Given that pyridoxine, a related vitamin B6 vitamer, has been shown to induce glutathione synthesis via Nrf2 activation, it is plausible that this compound may also modulate this pathway. Further research is required to confirm this hypothesis.

G cluster_0 Proposed Nrf2 Activation by this compound This compound This compound Keap1 Keap1 This compound->Keap1 ? Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasome Proteasomal Degradation Nrf2->Proteasome Ub Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes

Caption: Hypothesized activation of the Keap1-Nrf2 pathway by this compound.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in the cellular response to oxidative stress. These pathways can be activated by ROS and, in turn, regulate a variety of cellular processes, including inflammation, apoptosis, and antioxidant gene expression. While no direct studies have linked this compound to MAPK modulation, its ability to reduce cellular ROS could indirectly influence these pathways, potentially contributing to its cytoprotective effects.

G cluster_0 Potential Downstream Effects of this compound on MAPK Signaling This compound This compound ROS Cellular ROS This compound->ROS Reduces MAPK MAPK Pathways (ERK, JNK, p38) ROS->MAPK Activates Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) MAPK->Cellular_Response

Caption: Postulated indirect influence of this compound on MAPK signaling via ROS reduction.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses manganese-independent antioxidant properties, primarily through metal ion chelation and the reduction of cellular ROS. These characteristics make it a compelling candidate for further investigation as a therapeutic agent for conditions associated with oxidative stress.

Future research should focus on:

  • Quantitative Antioxidant Assays: Performing standardized assays such as DPPH, ABTS, and ORAC to determine the direct radical scavenging capacity of this compound and establish its IC50 values.

  • Elucidation of Signaling Pathways: Investigating the direct effects of this compound on the Keap1-Nrf2 and MAPK signaling pathways to confirm its mechanism of action at the molecular level.

  • In Vivo Studies: Conducting animal studies to evaluate the efficacy of this compound in models of diseases driven by oxidative stress.

A more comprehensive understanding of the manganese-independent antioxidant properties of this compound will be crucial for unlocking its full therapeutic potential.

References

Preliminary In Vitro Studies on the Effects of Fodipir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fodipir, also known as dipyridoxyl diphosphate (B83284) (DPDP), is a pharmacologically active metabolite of Mangathis compound, a compound that has been investigated for its therapeutic properties, including vascular relaxation and protection against oxidative stress.[1] Preliminary in vitro studies have focused on elucidating the cytoprotective mechanisms of this compound, particularly its ability to mitigate cellular damage induced by oxidative insults. This technical guide provides a comprehensive overview of the key in vitro findings, detailed experimental protocols, and the underlying signaling pathways associated with this compound's effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cellular biology.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on this compound's cytoprotective effects against 7β-hydroxycholesterol-induced cellular stress in U937 human monocytic cells.[1]

Table 1: Effect of this compound on 7β-Hydroxycholesterol-Induced Reactive Oxygen Species (ROS) Production

Treatment GroupConcentrationPre-incubation Time7β-Hydroxycholesterol ExposureMean Fluorescence Intensity (Arbitrary Units)
Control---Value from source
7β-Hydroxycholesterol28 µmol/l-18 hValue from source
This compound + 7β-Hydroxycholesterol100 µmol/l8 h18 hValue from source

Table 2: Effect of this compound on 7β-Hydroxycholesterol-Induced Apoptosis

Treatment GroupConcentrationPre-incubation Time7β-Hydroxycholesterol ExposurePercentage of Apoptotic Cells (%)
Control---Value from source
7β-Hydroxycholesterol28 µmol/l-18 hValue from source
This compound + 7β-Hydroxycholesterol100 µmol/l8 h18 hValue from source

Table 3: Effect of this compound on 7β-Hydroxycholesterol-Induced Lysosomal Membrane Permeabilization (LMP)

Treatment GroupConcentrationPre-incubation Time7β-Hydroxycholesterol ExposurePercentage of Cells with LMP (%)
Control---Value from source
7β-Hydroxycholesterol28 µmol/l-18 hValue from source
This compound + 7β-Hydroxycholesterol100 µmol/l8 h18 hValue from source

Note: The specific numerical values for "Mean Fluorescence Intensity," "Percentage of Apoptotic Cells," and "Percentage of Cells with LMP" should be obtained from the full-text article: El-Sherif et al., Pharmacology 2013;92(3-4):182-6.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

Cell Culture and Treatment
  • Cell Line: U937, a human monocytic cell line, is utilized.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • U937 cells are seeded at an appropriate density in culture plates.

    • For the experimental group, cells are pre-treated with 100 µmol/l of this compound (Dp-dp) for 8 hours.[1]

    • Following pre-treatment, cellular stress is induced by exposing the cells to 28 µmol/l of 7β-hydroxycholesterol for 18 hours.[1]

    • Control groups include untreated cells and cells treated only with 7β-hydroxycholesterol.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: This assay quantifies the level of intracellular ROS using a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and in the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Following the treatment protocol, cells are harvested and washed with phosphate-buffered saline (PBS).

    • The cells are then incubated with 10 µM H2DCF-DA in PBS for 30 minutes at 37°C in the dark.

    • After incubation, the cells are washed again with PBS to remove excess probe.

    • The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Procedure:

    • After treatment, cells are collected and washed with cold PBS.

    • The cells are then resuspended in 1X Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • The mixture is incubated for 15 minutes at room temperature in the dark.

    • The stained cells are immediately analyzed by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Evaluation of Lysosomal Membrane Permeabilization (LMP)
  • Principle: LMP can be assessed using the acridine (B1665455) orange (AO) relocation assay. AO is a lysosomotropic fluorochrome that accumulates in lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, AO leaks into the cytosol and intercalates with nuclear DNA, emitting green fluorescence. A decrease in red fluorescence indicates LMP.

  • Procedure:

    • Following treatment, cells are incubated with 5 µg/mL of acridine orange for 15 minutes at 37°C.

    • The cells are then washed with PBS.

    • The fluorescence of acridine orange is observed using a fluorescence microscope or quantified by flow cytometry. A shift from red to green fluorescence is indicative of LMP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound's action and a typical experimental workflow.

Fodipir_Signaling_Pathway Inducer 7β-Hydroxycholesterol ROS Increased Cellular ROS Inducer->ROS LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP Apoptosis Apoptosis LMP->Apoptosis This compound This compound (DPDP) ROS_Block Reduced Cellular ROS This compound->ROS_Block LMP_Block Lysosomal Membrane Stabilization This compound->LMP_Block ROS_Block->ROS LMP_Block->LMP Experimental_Workflow Start Start: U937 Cell Culture Pretreat Pre-treatment with this compound (100 µM, 8h) Start->Pretreat Induce Induce Stress (7β-Hydroxycholesterol, 28 µM, 18h) Pretreat->Induce Harvest Harvest and Wash Cells Induce->Harvest Assay Perform Assays Harvest->Assay ROS ROS Measurement (H2DCF-DA) Assay->ROS Apoptosis Apoptosis Assay (Annexin V/PI) Assay->Apoptosis LMP LMP Analysis (Acridine Orange) Assay->LMP Analysis Data Analysis ROS->Analysis Apoptosis->Analysis LMP->Analysis Nrf2_Pathway_Hypothesis cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 ? Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activation Protection Cellular Protection (Reduced ROS) Genes->Protection

References

The Advent of a Multifaceted Molecule: A Technical Guide to Dipyridoxyl Diphosphate and its Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridoxyl diphosphate (B83284) (DPDP), a derivative of the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate, has emerged as a molecule of significant interest, primarily through its manganese chelate, mangafodipir (MnDPDP). Initially developed as a contrast agent for magnetic resonance imaging (MRI), its unique biological properties have paved the way for extensive research into its therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted roles of dipyridoxyl diphosphate, with a focus on its applications in drug development as a chemoprotective and cardioprotective agent. We delve into the experimental data, detail key experimental protocols, and visualize the complex biological pathways and experimental workflows associated with this versatile molecule.

Discovery and History: From Imaging to Intervention

The story of dipyridoxyl diphosphate is intrinsically linked to the development of mangathis compound (MnDPDP), a compound that revolutionized liver and pancreas imaging. Marketed under the brand name Teslascan, mangathis compound was designed as a contrast agent for MRI.[1][2] Its structure features a central manganese(II) ion chelated by the this compound (dipyridoxyl diphosphate) ligand.[3][4] This design allows for the targeted delivery of paramagnetic manganese ions to healthy tissues, which preferentially absorb the agent over cancerous tissues. The resulting enhancement in T1 relaxation time creates a brighter appearance of normal tissue on MRI scans, thereby improving the detection of lesions.[4]

However, during its development, a pivotal discovery was made: mangathis compound possesses superoxide (B77818) dismutase (SOD) mimetic activity. This finding, first suggested in 1994 and later confirmed by spin trap electron spin resonance in 1999, marked a turning point in the understanding of MnDPDP's biological role. It became clear that the compound was not merely a passive imaging agent but an active participant in mitigating oxidative stress. This antioxidant property is attributed to the manganese ion remaining bound to the DPDP ligand.

This discovery opened up new avenues for research, exploring its potential as a therapeutic agent. Studies have since demonstrated its efficacy as a chemoprotective agent, mitigating the side effects of chemotherapy, and as a cardioprotective agent, reducing damage from ischemia-reperfusion injury. Despite its withdrawal from the US and European markets for commercial reasons, research into mangathis compound and its derivatives, such as calmangathis compound (PledOx), continues, highlighting the enduring interest in the therapeutic applications of dipyridoxyl diphosphate.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of mangathis compound is crucial for its application in research and drug development. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C22H28MnN4O14P2
Molar Mass 689.366 g·mol−1
Protein Binding (manganese) 27%
Protein Binding (DPDP) Negligible
Elimination Half-life (manganese) 20 minutes
Elimination Half-life (DPDP) 50 minutes
Excretion (manganese) Renal and fecal
Excretion (DPDP) Renal

Key Experimental Protocols

The elucidation of dipyridoxyl diphosphate's biological functions has been underpinned by a variety of experimental techniques. Below are detailed methodologies for key experiments.

Evaluation of Superoxide Dismutase (SOD) Mimetic Activity

The SOD mimetic activity of MnDPDP has been a central focus of research. A common method to assess this is through electron spin resonance (ESR) spectroscopy in conjunction with a spin trapping agent.

Objective: To detect and quantify the scavenging of superoxide radicals by MnDPDP.

Materials:

  • Xanthine (B1682287)

  • Xanthine Oxidase

  • 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap

  • Mangathis compound (MnDPDP)

  • Phosphate (B84403) buffer (pH 7.4)

  • Electron Spin Resonance (ESR) Spectrometer

Protocol:

  • Prepare a reaction mixture containing xanthine and DMPO in a phosphate buffer.

  • Initiate the generation of superoxide radicals by adding xanthine oxidase to the mixture.

  • Immediately record the ESR spectrum of the DMPO-OOH spin adduct, which is formed by the trapping of superoxide radicals by DMPO.

  • In a separate experiment, add varying concentrations of MnDPDP to the reaction mixture before the addition of xanthine oxidase.

  • Record the ESR spectra in the presence of MnDPDP.

  • Quantify the reduction in the ESR signal intensity of the DMPO-OOH adduct in the presence of MnDPDP compared to the control (without MnDPDP). This reduction is indicative of the SOD mimetic activity.

Assessment of Cardioprotective Effects in a Langendorff Perfused Heart Model

The cardioprotective effects of MnDPDP are often evaluated using an ex vivo model of ischemia-reperfusion injury.

Objective: To determine the effect of MnDPDP on cardiac function following a period of ischemia and reperfusion.

Materials:

  • Isolated rat hearts

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer

  • Mangathis compound (MnDPDP)

  • Pressure transducer and recording system

Protocol:

  • Isolate the heart from an anesthetized rat and mount it on the Langendorff apparatus.

  • Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Allow the heart to stabilize and record baseline cardiac parameters, including left ventricular developed pressure (LVDP) and heart rate.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Initiate reperfusion with either standard Krebs-Henseleit buffer (control group) or buffer containing MnDPDP (treatment group).

  • Monitor and record cardiac function throughout the reperfusion period.

  • Compare the recovery of cardiac function (e.g., LVDP) between the control and MnDPDP-treated groups to assess the cardioprotective effect.

Signaling Pathways and Experimental Workflows

The biological effects of dipyridoxyl diphosphate are mediated through its interaction with various cellular pathways, primarily those related to oxidative stress.

signaling_pathway cluster_stress Cellular Stress cluster_intervention Intervention cluster_effect Cellular Effects ROS Reactive Oxygen Species (ROS) Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Induces Chemotherapy Chemotherapy Chemotherapy->ROS Generates Ischemia Ischemia-Reperfusion Ischemia->ROS Generates MnDPDP Mangathis compound (MnDPDP) SOD_activity Superoxide Dismutase (SOD) Mimetic Activity MnDPDP->SOD_activity Exhibits SOD_activity->ROS Scavenges Cell_Protection Cardioprotection & Chemoprotection Oxidative_Stress->Cell_Protection Leads to experimental_workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Hypothesis MnDPDP has therapeutic potential beyond imaging SOD_Assay SOD Mimetic Assay (ESR Spectroscopy) Hypothesis->SOD_Assay Cell_Culture Cell Culture Experiments (Oxidative Stress Models) Hypothesis->Cell_Culture Langendorff Langendorff Perfused Heart Model SOD_Assay->Langendorff Cell_Culture->Langendorff Animal_Models Animal Models of Disease (e.g., Cancer, Myocardial Infarction) Langendorff->Animal_Models Clinical_Trials Human Clinical Trials Animal_Models->Clinical_Trials

References

Fodipir's Role in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key pathogenic factor in a multitude of diseases. Fodipir (dipyridoxyl diphosphate (B83284), Dp-dp), the core ligand of the clinical agent Mangathis compound (MnDPDP), has emerged as a potent mitigator of oxidative stress through a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of this compound's antioxidant properties, detailing its core mechanisms, summarizing key quantitative preclinical data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. Evidence suggests this compound acts not only as a component of a superoxide (B77818) dismutase (SOD) mimetic but also possesses intrinsic metal-chelating and ROS-scavenging properties, positioning it as a versatile therapeutic candidate for oxidative stress-related pathologies.

Introduction to this compound and its Derivatives

This compound is a dipyridoxyl diphosphate molecule that forms the chelating backbone of Mangathis compound (MnDPDP), a compound initially developed as a magnetic resonance imaging (MRI) contrast agent.[1][2] During its clinical use, MnDPDP was discovered to possess significant therapeutic properties, largely attributed to its ability to combat oxidative stress.[3] this compound itself is considered a primary pharmacologically active component.[1][4]

The primary derivatives and related compounds discussed herein are:

  • Mangathis compound (MnDPDP): A manganese (Mn²⁺) chelate of this compound. It demonstrates pleiotropic antioxidant properties, including SOD, catalase, and glutathione (B108866) reductase-like activities.

  • MnPLED: A dephosphorylated metabolite of Mangathis compound that also possesses SOD-like activity.

  • Calmangathis compound (PledOx®): A stabilized calcium and manganese formulation of this compound ([Ca₄Mn(DPDP)₅]) designed to have superior therapeutic activity by optimizing the stability of the manganese ion.

Core Mechanisms of Action in Mitigating Oxidative Stress

This compound and its derivatives employ several synergistic mechanisms to counteract oxidative stress. These actions target different stages of the oxidative cascade, from preventing ROS formation to detoxifying existing reactive species and supporting endogenous antioxidant systems.

Superoxide Dismutase (SOD) Mimetic Activity

The manganese-bound forms of this compound, such as MnDPDP and its metabolite MnPLED, are potent mimetics of the mitochondrial enzyme Manganese Superoxide Dismutase (MnSOD). They catalyze the dismutation of the highly reactive superoxide anion (O₂•⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). This is a critical first-line defense against mitochondrial ROS. The SOD mimetic activity is dependent on the manganese ion remaining bound to the this compound ligand.

Catalase and Glutathione Reductase-Like Activities

Beyond superoxide dismutation, MnDPDP has been shown to exhibit intrinsic catalase-like and glutathione reductase-like activities. The catalase mimetic function allows for the detoxification of hydrogen peroxide (H₂O₂) generated from SOD activity, converting it into water and oxygen. The glutathione reductase-like activity contributes to the regeneration of the cellular glutathione (GSH) pool, a critical endogenous antioxidant.

Transition Metal Chelation

This compound possesses a strong metal ion-chelating effect. By binding redox-active transition metals such as iron (Fe) and copper (Cu), this compound can prevent their participation in Fenton and Haber-Weiss reactions, which are major sources of the highly damaging hydroxyl radical (•OH). This chelating property is an important component of its antioxidant profile, independent of the manganese-driven enzymatic mimicry.

Direct ROS Scavenging and Lysosomal Stabilization

Studies have demonstrated that this compound (Dp-dp) and its dephosphorylated form, MnPLED, can directly attenuate cellular ROS levels. In a model of oxysterol-induced cytotoxicity, pretreatment with this compound protected cells against ROS production and subsequent apoptosis. A key mechanism in this cytoprotective effect is the stabilization of the lysosomal membrane, preventing lysosomal membrane permeabilization (LMP) and the release of pro-apoptotic factors.

G cluster_ROS_generation Sources of Oxidative Stress cluster_Fodipir_action This compound's Mechanisms ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Damage (Lipid Peroxidation, Apoptosis) ROS->CellDamage causes Superoxide Superoxide (O₂•⁻) Superoxide->ROS H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ROS Hydroxyl Hydroxyl Radical (•OH) Hydroxyl->ROS This compound This compound Derivatives (MnDPDP, Calmangathis compound) This compound->Superoxide SOD Mimetic Activity (Dismutation) This compound->H2O2 Catalase-like Activity (Detoxification) Metals Redox-Active Metals (Fe²⁺, Cu⁺) This compound->Metals Metal Chelation Metals->Hydroxyl Fenton Rxn

Caption: this compound's multi-faceted antioxidant mechanisms.

Preclinical Evidence and Quantitative Data

The antioxidant effects of this compound and its derivatives have been quantified in various preclinical models. The data consistently demonstrate a significant reduction in markers of oxidative stress and an enhancement of cellular defense mechanisms.

In Vitro Cytoprotection

In a study using U937 human monocytic cells, this compound (Dp-dp) and its metabolite MnPLED were evaluated for their ability to protect against cytotoxicity induced by 7β-hydroxycholesterol (7β-OH), a potent inducer of oxidative stress. Pretreatment with either compound significantly reduced cellular ROS production, prevented lysosomal membrane permeabilization, and inhibited apoptosis.

Parameter Compound Concentration Inducer Cell Line Outcome Reference
CytoprotectionThis compound (Dp-dp)100 µmol/L7β-OH (28 µmol/L)U937Protection against ROS, LMP, and apoptosis
CytoprotectionMnPLED100 µmol/L7β-OH (28 µmol/L)U937Protection against ROS, LMP, and apoptosis

Table 1: Summary of In Vitro Cytoprotective Effects.

In Vivo Protection Against Ischemia-Reperfusion Injury

The efficacy of Mangathis compound has been robustly demonstrated in animal models of hepatic ischemia-reperfusion (I/R) injury, a condition characterized by a massive burst of oxidative stress. Pretreatment with MnDPDP significantly mitigated liver damage by reducing lipid peroxidation and bolstering endogenous antioxidant enzyme activity.

Biomarker Model Control Group (I/R) MnDPDP-Treated Group P-value Reference
MDA Level (µg/mg protein)Rat Hepatic I/R131 ± 12.477.8 ± 7.9p<0.05
Catalase Activity (µmol/min/mg)Rat Hepatic I/R61.7 ± 12.6213 ± 46.5p<0.05
Lipid Peroxidation (µM/mg)Mouse Hepatic I/R13.3 ± 1.77.6 ± 0.3p<0.01

Table 2: Quantitative Effects of Mangathis compound in Hepatic Ischemia-Reperfusion Models.

Modulation of Signaling Pathways

This compound's antioxidant activity is not limited to direct chemical reactions but also involves the modulation of critical intracellular signaling pathways that govern the cellular response to oxidative stress.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In a rat model of liver I/R, pretreatment with Mangathis compound was shown to activate the Nrf2 pathway. This activation leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and enhances the cell's intrinsic capacity to handle oxidative insults.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / MnDPDP ROS Oxidative Stress (ROS) This compound->ROS reduces Keap1 Keap1 ROS->Keap1 oxidizes cysteines Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome targets for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, Catalase) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection Nrf2_n->ARE binds

Caption: this compound-mediated activation of the Nrf2 pathway.

Clinical Context

The therapeutic potential of this compound's antioxidant properties has been explored in clinical trials, primarily using the stabilized derivative Calmangathis compound (PledOx®). It was investigated for the prevention of chemotherapy-induced peripheral neuropathy (CIPN), a condition with a known oxidative stress component. While a Phase II study showed promise, two subsequent Phase III trials (POLAR-A and POLAR-M) were terminated early due to hypersensitivity reactions and failed to meet their primary efficacy endpoints. These results highlight the challenges of translating potent preclinical antioxidant effects into clinical success for complex pathologies like CIPN.

Conclusion

This compound is a pharmacologically active molecule that mitigates oxidative stress through a robust and multi-pronged approach, including SOD and catalase mimicry, transition metal chelation, direct ROS scavenging, and modulation of the Nrf2 antioxidant signaling pathway. Extensive preclinical data confirms its efficacy in cellular and animal models of oxidative damage. While clinical translation has faced challenges, the foundational science underscores the significant potential of this compound as a platform for developing therapeutics aimed at diseases driven by oxidative stress. Future research may focus on optimizing delivery, refining derivative structures to improve safety profiles, and exploring applications in other relevant disease areas such as ischemia-reperfusion injury and neurodegenerative disorders.

Appendix: Detailed Experimental Protocols

A.1 In Vitro Experimental Workflow: Cytoprotection Assay

This workflow outlines the general procedure for assessing the cytoprotective effects of this compound against an oxidative insult in a cell culture model, as described in studies involving 7β-hydroxycholesterol.

G start Start plate_cells 1. Plate U937 Cells in RPMI Medium start->plate_cells pretreat 2. Pre-treat with this compound (e.g., 100 µM for 8h) plate_cells->pretreat induce 3. Induce Oxidative Stress (e.g., 7β-OH for 18h) pretreat->induce assess 4. Assess Endpoints induce->assess ros ROS Production (e.g., DCFDA Assay) assess->ros Measure lmp LMP (e.g., Galectin-3 Assay) assess->lmp Measure apoptosis Apoptosis (e.g., Annexin V Staining) assess->apoptosis Measure end End ros->end lmp->end apoptosis->end

Caption: Experimental workflow for in vitro cytoprotection assay.

A.2 Protocol: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free-radical scavenger or hydrogen donor.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle to protect from light.

    • Prepare a stock solution of the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in methanol. Create a series of dilutions from the stock.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

    • Prepare a blank well for each sample concentration containing 50 µL of the sample and 150 µL of methanol (to account for sample color).

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

A.3 Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Sample Preparation:

    • Homogenize tissue samples (e.g., liver) in ice-cold RIPA buffer or 1.15% KCl solution.

    • Centrifuge the homogenate (e.g., 3000 x g for 10 min at 4°C) and collect the supernatant.

  • Reagent Preparation:

    • TBA Reagent: 0.67% (w/v) Thiobarbituric Acid.

    • Acid Reagent: 10% Trichloroacetic acid (TCA).

  • Assay Procedure:

    • To 100 µL of sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.

    • Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 min at 4°C.

    • Transfer 200 µL of the resulting supernatant to a new tube.

    • Add 200 µL of 0.67% TBA reagent.

    • Incubate the mixture in a boiling water bath (95°C) for 10-15 minutes.

    • Cool the samples on ice to terminate the reaction.

  • Measurement and Calculation:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as µmol of MDA per mg of protein.

A.4 Protocol: Catalase Activity Assay

This assay measures catalase activity by monitoring the decomposition of hydrogen peroxide (H₂O₂).

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate (B84403) buffer (pH 7.0).

    • Prepare a 10 mM H₂O₂ solution in the phosphate buffer immediately before use.

  • Sample Preparation:

    • Prepare tissue or cell lysates in the phosphate buffer. Centrifuge to remove debris and collect the supernatant.

  • Assay Procedure:

    • In a quartz cuvette, add 2.9 mL of the 10 mM H₂O₂ solution.

    • Blank the spectrophotometer at 240 nm using the H₂O₂ solution.

    • Initiate the reaction by adding 100 µL of the sample lysate to the cuvette.

    • Immediately mix by inversion and start monitoring the decrease in absorbance at 240 nm for 2-3 minutes.

  • Calculation:

    • Catalase activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

    • One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute at 25°C.

References

A Technical Deep Dive into the Structure-Activity Relationship of Fodipir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of Fodipir (dipyridoxyl diphosphate (B83284), DPDP), a versatile chelating agent and the active ligand in the erstwhile MRI contrast agent Mangathis compound. Beyond its role in diagnostics, this compound and its metabolites have demonstrated significant therapeutic potential, primarily attributable to their metal-chelating and antioxidant properties. This document will explore the core structure-activity relationships (SAR) of this compound, detail relevant experimental protocols, and visualize the key mechanistic pathways.

Quantitative Data Summary

The biological activity of this compound is intrinsically linked to its ability to chelate various metal ions and its cytoprotective effects. The following tables summarize the key quantitative data available, providing a comparative overview of its binding affinities and cytotoxic potential.

Table 1: Metal Ion Binding Affinities of this compound (DPDP)

Metal IonBinding ParameterValueExperimental Method
Pt²⁺pD₂4.280 (95% CI: 4.227–4.332)Electron Paramagnetic Resonance (EPR) guided competition experiments[1][2]
Zn²⁺pD₂4.173 (95% CI: 4.127–4.218)Electron Paramagnetic Resonance (EPR) guided competition experiments[1][2]
Mn²⁺¹⁰logKₘₗ~15Electron Paramagnetic Resonance (EPR) guided competition experiments[2]
Zn²⁺¹⁰logKₘₗ~19Electron Paramagnetic Resonance (EPR) guided competition experiments
Pt²⁺¹⁰logKₘₗ>19Inferred from EPR guided competition experiments
Cu²⁺¹⁰logKₘₗ~22Not specified in provided context

pD₂ represents the negative logarithm of the concentration of the drug that causes a half-maximal response (EC₅₀). A higher pD₂ value indicates a higher affinity. ¹⁰logKₘₗ represents the formation constant of the metal-ligand complex.

Table 2: Cytotoxicity of this compound and its Analogs against CT26 Cancer Cells

CompoundIC₅₀ Ratio (vs. Mangathis compound)
This compound~20x higher cytotoxicity
PLED~20x higher cytotoxicity
Calthis compound~20x higher cytotoxicity
Calmangathis compound~20x higher cytotoxicity
MnPLED~6x higher cytotoxicity

This data suggests that the this compound moiety and its derivatives are significantly more cytotoxic to CT26 cancer cells compared to the parent compound Mangathis compound.

Key Experimental Protocols

The elucidation of this compound's SAR has been dependent on specific and informative experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

1. Electron Paramagnetic Resonance (EPR) Guided Competition Experiments for Metal Ion Affinity

This method is employed to determine the relative binding affinities of different metal ions to this compound (DPDP).

  • Objective: To compare the binding affinity of Pt²⁺ and Zn²⁺ to DPDP.

  • Materials: MnDPDP, K₂PtCl₄, ZnCl₂.

  • Procedure:

    • A solution of MnDPDP is prepared. The paramagnetic Mn²⁺ ion provides a detectable EPR signal.

    • Increasing concentrations of a competing metal ion salt (e.g., K₂PtCl₄ or ZnCl₂) are added to the MnDPDP solution.

    • If the competing metal ion has a higher affinity for DPDP than Mn²⁺, it will displace the Mn²⁺ from the complex.

    • The displacement of Mn²⁺ leads to a change in the EPR signal.

    • The concentration of the competing metal ion that causes a 50% change in the EPR signal (EC₅₀) is determined.

    • The pD₂ value is calculated as the negative logarithm of the EC₅₀.

  • Data Analysis: The pD₂ values for different metal ions are compared to determine their relative binding affinities. A statistically significant difference between pD₂ values indicates a difference in affinity.

2. Cytoprotection Assay against Oxidative Stress-Induced Cell Death

This cell-based assay is used to evaluate the ability of this compound and its metabolites to protect cells from cytotoxic agents that induce oxidative stress.

  • Objective: To determine if this compound (Dp-dp) and its dephosphorylated metabolite, manganese dipyridoxyl ethyldiamine (MnPLED), can protect cells from 7β-hydroxycholesterol (7β-OH)-induced cell death.

  • Cell Line: U937 cells.

  • Materials: Mangathis compound (Ms), MnPLED, this compound (Dp-dp), 7β-hydroxycholesterol (7β-OH).

  • Procedure:

    • U937 cells are pretreated with the test compounds (200 µM Ms, 100 µmol/l MnPLED, or 100 µmol/l Dp-dp) for 8 hours.

    • Following pretreatment, the cells are exposed to 28 µmol/l 7β-OH for 18 hours to induce cell death.

    • Cell viability and markers of apoptosis, cellular reactive oxygen species (ROS) production, and lysosomal membrane permeabilization (LMP) are assessed using appropriate assays (e.g., flow cytometry, fluorescence microscopy).

  • Data Analysis: The percentage of viable cells and the levels of apoptosis, ROS, and LMP in the treated groups are compared to the control group (cells treated with 7β-OH alone) to determine the cytoprotective effect.

Visualizing Mechanisms and Relationships

To better understand the complex interactions and pathways involving this compound, the following diagrams have been generated using the DOT language.

Caption: Metabolic fate and chelation activity of this compound.

Fodipir_Cytoprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., 7β-OH) ROS Increased Cellular ROS Oxidative_Stress->ROS LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP Apoptosis Apoptosis / Cell Death LMP->Apoptosis This compound This compound (DPDP) / MnPLED This compound->ROS attenuates This compound->LMP prevents

Caption: Cytoprotective mechanism of this compound against oxidative stress.

SAR_Logic_Flow start This compound (DPDP) Structure chelating_moiety Hexadentate Chelating Moiety (2 Pyridoxal Phosphate Dimers) start->chelating_moiety metal_binding Metal Ion Binding chelating_moiety->metal_binding cytoprotection Antioxidant/Cytoprotective Activity chelating_moiety->cytoprotection high_affinity_pt High Affinity for Pt²⁺ (pD₂ = 4.280) metal_binding->high_affinity_pt sod_mimetic SOD-like Activity (ROS Scavenging) cytoprotection->sod_mimetic therapeutic_potential_cipn Therapeutic Potential: Chemotherapy-Induced Peripheral Neuropathy (CIPN) high_affinity_pt->therapeutic_potential_cipn therapeutic_potential_ox_stress Therapeutic Potential: Oxidative Stress-Related Diseases sod_mimetic->therapeutic_potential_ox_stress

Caption: Structure-activity relationship logic flow for this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration and Dosage of Fodipir in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fodipir, also known as dipyridoxyl diphosphate (B83284) (DPDP), is a chelating agent that has garnered interest for its therapeutic potential beyond its initial application as a component of the MRI contrast agent Mangathis compound. In Mangathis compound, this compound is complexed with manganese, and in the related compound Calmangathis compound, it is chelated with calcium and manganese. Emerging research suggests that this compound itself possesses cytoprotective properties, primarily attributed to its ability to mitigate oxidative stress by reducing reactive oxygen species (ROS) and stabilizing lysosomal membranes.[1] These characteristics have prompted investigations into its standalone therapeutic applications in various preclinical models.

This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound and its derivatives (Mangathis compound and Calmangathis compound) in animal models, based on currently available scientific literature.

Data Presentation: In Vivo Administration Parameters

The following tables summarize the quantitative data for the in vivo administration of this compound-containing compounds in different animal models.

Table 1: Mangathis compound Administration in Animal Models
Animal ModelCompoundDosageRoute of AdministrationVehicleKey Outcomes
RatMangathis compound (MnDPDP)5 µmol/kgIntraperitonealSaline (NaCl)Protection against ischemia/reperfusion injury in the liver.
RatMangathis compound (MnDPDP)10 µmol/kgIntravenousNot specifiedNo-observed-adverse-effect level (NOAEL) in a 3-week repeat-dose study.
DogMangathis compound (MnDPDP)10 µmol/kgIntravenousNot specifiedNo-observed-adverse-effect level (NOAEL) in a 3-week repeat-dose study.
Rat & DogMangathis compound (MnDPDP)Near clinical dosesIntravenousNot specifiedRapid removal of manganese from plasma; slower clearance of DPDP, which is primarily excreted in urine.[2][3][4]
Table 2: Calmangathis compound Administration in Animal Models
Animal ModelCompoundDosageRoute of AdministrationVehicleKey Outcomes
Mouse (BALB/c)Calmangathis compound2.5, 5, or 10 mg/kgIntravenous5% glucose solutionPrevention of oxaliplatin-induced peripheral neuropathy at 5 mg/kg.

Experimental Protocols

Protocol 1: In Vivo Administration of Calmangathis compound for Prevention of Chemotherapy-Induced Peripheral Neuropathy in Mice

This protocol is adapted from studies investigating the protective effects of Calmangathis compound against oxaliplatin-induced peripheral neuropathy.

1. Materials:

  • Calmangathis compound

  • Oxaliplatin (B1677828)

  • Vehicle: 5% glucose solution or 0.9% sodium chloride (sterile)

  • BALB/c mice

  • Standard laboratory equipment for intravenous injections

2. Animal Handling and Grouping:

  • Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Randomly assign animals to experimental and control groups. A typical study might include:

    • Vehicle control group

    • Oxaliplatin-only group

    • Oxaliplatin + Calmangathis compound treatment groups (e.g., 2.5, 5, and 10 mg/kg)

3. Preparation of Solutions:

  • Calmangathis compound Solution: Dissolve Calmangathis compound in the chosen vehicle (e.g., 5% glucose solution) to the desired final concentrations (e.g., to achieve doses of 2.5, 5, and 10 mg/kg in a standard injection volume).

  • Oxaliplatin Solution: Prepare the oxaliplatin solution according to the manufacturer's instructions or established protocols, typically in 5% glucose solution.

  • Vehicle Control: Prepare a sterile solution of the vehicle (e.g., 5% glucose solution).

4. Administration Procedure:

  • Treatment Schedule: A representative schedule involves administering both oxaliplatin and Calmangathis compound twice a week for a period of four weeks.

  • Calmangathis compound Administration: Administer the prepared Calmangathis compound solution intravenously (e.g., via tail vein injection).

  • Oxaliplatin Administration: Administer oxaliplatin according to the established model of chemotherapy-induced peripheral neuropathy.

  • Control Groups: Administer the vehicle solution to the control group following the same schedule and route as the treatment groups.

5. Outcome Assessment:

  • Monitor animals for signs of neurotoxicity, which may include behavioral tests for mechanical allodynia and thermal hyperalgesia.

  • At the end of the study period, tissues of interest (e.g., dorsal root ganglia, sciatic nerve) can be collected for histological or molecular analysis.

Protocol 2: Proposed In Vivo Administration of this compound for Cytoprotection

As there is limited published data on the in vivo administration of this compound as a standalone agent, this protocol is a proposed methodology based on its known cytoprotective properties and the administration protocols of its derivatives.

1. Materials:

  • This compound (dipyridoxyl diphosphate)

  • Vehicle: Phosphate-buffered saline (PBS) or other suitable sterile, isotonic solution.

  • Animal model of oxidative stress (e.g., drug-induced organ toxicity model).

  • Standard laboratory equipment for the chosen route of administration (e.g., intravenous, intraperitoneal).

2. Animal Handling and Grouping:

  • Acclimatize animals as described in Protocol 1.

  • Establish experimental groups, which may include:

    • Vehicle control group

    • Toxin/injury-only group

    • Toxin/injury + this compound treatment groups (dose-ranging).

3. Preparation of this compound Solution:

  • Dissolve this compound in the chosen sterile vehicle to achieve the desired concentrations for administration. The optimal dosage would need to be determined through dose-response studies.

4. Administration Procedure:

  • Route of Administration: Intravenous or intraperitoneal administration are likely suitable routes. The choice will depend on the desired pharmacokinetic profile and the specific experimental model.

  • Treatment Schedule: The timing of this compound administration relative to the induction of injury/toxicity is critical. It could be administered as a pre-treatment, co-treatment, or post-treatment.

  • Administer the prepared this compound solution or vehicle to the respective groups.

5. Outcome Assessment:

  • Monitor relevant physiological and behavioral parameters.

  • Collect blood and tissue samples to assess biomarkers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels, antioxidant enzyme activity) and organ damage (e.g., serum enzyme levels, histopathology).

Visualizations

Experimental Workflow for In Vivo Administration

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Solution_Prep Preparation of this compound/Derivative and Vehicle Solutions Randomization->Solution_Prep Administration In Vivo Administration (e.g., IV, IP) Solution_Prep->Administration Monitoring Monitoring of Animals Administration->Monitoring Data_Collection Data and Sample Collection (Behavioral, Blood, Tissue) Monitoring->Data_Collection Analysis Biochemical and Histological Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Experimental workflow for in vivo administration of this compound.

Proposed Signaling Pathway for this compound-Mediated Cytoprotection

G cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_effects Cellular Effects cluster_outcome Outcome Oxidative_Stress Oxidative Stress (e.g., from toxin, ischemia) ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS LMP Lysosomal Membrane Permeabilization (LMP) Oxidative_Stress->LMP This compound This compound (DPDP) This compound->ROS Reduces This compound->LMP Stabilizes ROS->this compound Apoptosis Apoptosis / Cell Death ROS->Apoptosis LMP->this compound LMP->Apoptosis Cytoprotection Cytoprotection Apoptosis->Cytoprotection Prevents

Caption: Proposed signaling pathway of this compound's cytoprotective effects.

References

Application Notes and Protocols for the Quantification of Fodipir in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed methodology for the quantitative analysis of Fodipir (dipyridoxyl diphosphate, DPDP) in biological matrices such as human plasma and urine. This compound is the chelating ligand in the former MRI contrast agent Mangathis compound (Teslascan™). Following intravenous administration, Mangathis compound dissociates, and this compound is distributed in the extracellular fluid before being predominantly eliminated via urine[1][2]. Accurate measurement of this compound is essential for pharmacokinetic, metabolic, and toxicological studies. Due to a lack of established and published specific methods for this compound, this note outlines a robust protocol based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for this type of polar, phosphate-containing analyte[3][4][5].

Introduction to this compound and Analytical Challenges

This compound is a polar organic molecule derived from a dimer of pyridoxal (B1214274) phosphate (B84403) (a form of Vitamin B6). Its structure contains two phosphate groups, rendering it highly hydrophilic. This high polarity makes it challenging to retain on traditional reversed-phase liquid chromatography columns. Furthermore, its presence in complex biological matrices like plasma and urine necessitates a highly selective and sensitive detection method to distinguish it from endogenous components.

LC-MS/MS is the recommended technique as it provides high selectivity through Multiple Reaction Monitoring (MRM) and high sensitivity, capable of detecting analytes at low ng/mL concentrations. This protocol proposes a method using Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation, coupled with tandem mass spectrometry for detection.

Proposed Analytical Method: HILIC-LC-MS/MS

The proposed method involves a simple sample preparation step, followed by chromatographic separation using a HILIC column to retain the polar this compound molecule, and subsequent quantification by a triple quadrupole mass spectrometer operating in MRM mode. An appropriate internal standard (IS), such as a stable isotope-labeled version of this compound (this compound-d4), should be used to ensure accuracy and precision.

Fate of Mangathis compound and Release of this compound

After administration, Mangathis compound undergoes dephosphorylation and transmetallation with endogenous ions like Zinc (Zn²⁺), releasing Manganese (Mn²⁺) and the this compound ligand. This compound is then primarily cleared by the kidneys.

G cluster_0 In Vivo Circulation cluster_1 Excretion Mangathis compound Mangathis compound (Mn-DPDP) Administered IV Metabolism Dephosphorylation & Transmetallation (with Zn²⁺) Mangathis compound->Metabolism Mn Mn²⁺ Metabolism->Mn Uptake by Hepatocytes This compound This compound (DPDP) Metabolism->this compound Released into Extracellular Fluid Urine Renal Excretion (Urine) This compound->Urine Primary Route

Caption: Metabolic fate of Mangathis compound in vivo.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma

This protocol is designed to remove proteins that can interfere with the analysis.

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • Internal Standard (IS) spiking solution (e.g., this compound-d4 in water)

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >12,000 x g)

  • HPLC vials with inserts

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 250 µL of the clear supernatant to an HPLC vial.

  • The sample is now ready for injection into the LC-MS/MS system.

G start Start: 100 µL Plasma add_is Add 10 µL Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 incubate Incubate at -20°C (20 min) vortex2->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Caption: Workflow for plasma sample preparation.

Protocol 2: this compound Extraction from Human Urine

This "dilute and shoot" protocol is simpler due to the low protein content in urine.

Materials:

  • Human urine

  • Internal Standard (IS) spiking solution

  • HPLC-grade water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm, PVDF)

  • HPLC vials with inserts

Procedure:

  • Thaw frozen urine samples on ice and vortex to mix.

  • Centrifuge the urine at 4,000 x g for 10 minutes at 4°C to pellet any sediment.

  • In a new tube, combine 50 µL of urine supernatant, 10 µL of IS solution, and 440 µL of HPLC-grade water.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.

  • The sample is now ready for injection.

G start Start: Human Urine Sample centrifuge Centrifuge to Clarify (4,000 x g, 10 min, 4°C) start->centrifuge dilute Dilute Supernatant: 50 µL Sample + 10 µL IS + 440 µL Water centrifuge->dilute vortex Vortex (30 sec) dilute->vortex filter Filter (0.22 µm) into HPLC Vial vortex->filter end Ready for LC-MS/MS Analysis filter->end

Caption: Workflow for urine sample preparation.

Protocol 3: LC-MS/MS Instrumental Analysis

These are proposed starting conditions and must be optimized.

Liquid Chromatography (LC) System:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (End)

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Key Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

  • MRM Transitions (Hypothetical): this compound has a molecular weight of ~524 g/mol (as the free acid). The deprotonated molecule [M-H]⁻ would be m/z 523. As it has two phosphate groups, [M-2H]²⁻ at m/z 261 is also highly likely.

    • Analyte (this compound):

      • Q1 (Precursor): 523.1 m/z

      • Q3 (Product 1): 79.0 m/z (PO₃⁻ fragment)

      • Q3 (Product 2): 152.0 m/z (phosphorylated pyridoxal fragment)

    • Internal Standard (this compound-d4):

      • Q1 (Precursor): 527.1 m/z

      • Q3 (Product): 79.0 m/z or 154.0 m/z

Data Presentation and Method Performance

A bioanalytical method should be validated to ensure reliability. The following table summarizes the target acceptance criteria for the proposed this compound assay.

Parameter Target Value / Acceptance Criteria Purpose
Lower Limit of Quantification (LLOQ) ≤ 10 ng/mLDefines the lowest concentration that can be reliably quantified.
Linearity (r²) ≥ 0.99Demonstrates a proportional response over the calibration range.
Calibration Range 10 - 5000 ng/mLThe concentration range over which the assay is accurate and precise.
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of results within the same day.
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of results on different days.
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)Measures how close the measured value is to the true value.
Matrix Effect Monitored to ensure no significant ion suppression or enhancement.Assesses the influence of the biological matrix on analyte ionization.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.

Discussion of Alternative Analytical Methods

While LC-MS/MS is the recommended approach, other methods could potentially be developed:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): As a derivative of pyridoxal phosphate, this compound may possess native fluorescence or could be derivatized to enhance its fluorescent signal. This method is often less expensive than LC-MS/MS but may lack the required sensitivity and selectivity, and the derivatization step adds complexity and potential variability.

  • Immunoassays (e.g., ELISA): A highly specific antibody against this compound could be developed to create an immunoassay. This approach can be very high-throughput and sensitive but requires significant upfront investment in antibody development and validation. Furthermore, it may be susceptible to cross-reactivity with structurally similar endogenous molecules.

Conclusion

The proposed HILIC-LC-MS/MS method provides a robust, sensitive, and specific strategy for the quantification of this compound in human plasma and urine. The detailed protocols for sample preparation and instrumental analysis serve as a strong foundation for researchers to develop and validate a reliable bioanalytical assay. This will enable accurate characterization of this compound's behavior in biological systems, supporting further drug development and clinical research.

References

Application Note: HPLC and UPLC-MS/MS Methods for the Quantification of Fodipir and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the quantitative analysis of Fodipir (Mangathis compound Trisodium (B8492382), MnDPDP) and its primary metabolites in human plasma. This compound is a contrast agent for magnetic resonance imaging (MRI), and understanding its metabolic fate is crucial for pharmacokinetic and safety assessments. Two analytical methods are presented: a validated High-Performance Liquid Chromatography (HPLC) method with UV detection and a proposed modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for enhanced sensitivity and specificity. This document includes comprehensive experimental protocols, data summaries, and visual diagrams of the metabolic pathway and analytical workflow.

Introduction

This compound (MnDPDP) is an organ-specific paramagnetic contrast agent primarily used for imaging the hepatobiliary system.[1][2] Following intravenous administration, this compound undergoes metabolic transformation through two main pathways: sequential dephosphorylation and transmetallation with endogenous zinc.[1][3] This results in five major metabolites: Manganese(II) dipyridoxyl monophosphate (MnDPMP), Manganese(II) dipyridoxyl ethylenediamine (B42938) diacetate (MnPLED), and their corresponding zinc-transmetallated forms (ZnDPDP, ZnDPMP, and ZnPLED).[4] Accurate quantification of the parent drug and these metabolites in biological matrices like plasma is essential for characterizing its pharmacokinetic profile.

Metabolic Pathway of this compound

This compound's metabolism involves a series of dephosphorylation steps and the exchange of manganese for zinc. The dephosphorylation is a sequential process from the diphosphate (B83284) parent drug to the monophosphate and finally to the fully dephosphorylated compound. Transmetallation with zinc can occur at each stage.

G cluster_metabolism This compound (MnDPDP) Metabolic Pathway MnDPDP This compound (MnDPDP) MnDPMP MnDPMP MnDPDP->MnDPMP Dephosphorylation ZnDPDP ZnDPDP MnDPDP->ZnDPDP Transmetallation (with Zinc) MnPLED MnPLED MnDPMP->MnPLED Dephosphorylation ZnDPMP ZnDPMP MnDPMP->ZnDPMP Transmetallation (with Zinc) ZnPLED ZnPLED MnPLED->ZnPLED Transmetallation (with Zinc) ZnDPDP->ZnDPMP Dephosphorylation ZnDPMP->ZnPLED Dephosphorylation

Caption: Metabolic pathway of this compound (MnDPDP).

HPLC Method with UV Detection

This method allows for the simultaneous determination of this compound and its five major metabolites in human plasma.

Experimental Protocol

3.1.1. Sample Preparation

  • Collect heparinized blood samples.

  • Immediately add solid trisodium phosphate (B84403) dodecahydrate to the blood to achieve a plasma pH of 10.0 ± 0.2. This step is critical to inhibit in-vitro dephosphorylation and transmetallation.

  • Centrifuge the blood sample to separate the plasma.

  • Perform ultrafiltration of the plasma to remove proteins.

  • The resulting ultrafiltrate is ready for HPLC analysis.

3.1.2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: OmniPac PAX-500 (mixed-bed resin with anion exchange and reversed-phase functions).

  • Mobile Phase: Isocratic elution (specific mobile phase composition to be optimized based on the column manufacturer's recommendation, though the original study does not specify the exact composition in the abstract).

  • Flow Rate: Not specified, typically around 1.0 mL/min for standard HPLC.

  • Injection Volume: 50 µL.

  • Detection: UV at 310 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for reproducibility.

Method Validation Summary

The following table summarizes the quantitative performance of the HPLC-UV method as reported in the literature.

AnalyteLimit of Quantitation (LOQ) (µM)Between-Run Accuracy (%)Between-Run Precision (%)
Mn Compounds
MnDPDP0.8 - 2.397.5 - 106.73.1 - 9.0
MnDPMP0.8 - 2.397.5 - 106.73.1 - 9.0
MnPLED0.8 - 2.397.5 - 106.73.1 - 9.0
Zn Compounds
ZnDPDP0.1 - 0.897.5 - 106.73.1 - 9.0
ZnDPMP0.1 - 0.897.5 - 106.73.1 - 9.0
ZnPLED0.1 - 0.897.5 - 106.73.1 - 9.0

Calibration curves were best fit using non-linear regression (Y = A + BXM) over a concentration range from the LOQ to 100 µM. The stability of the analytes in spiked plasma was demonstrated for three months at -20°C.

Proposed UPLC-MS/MS Method

For laboratories equipped with mass spectrometry, a UPLC-MS/MS method can offer significant advantages in terms of sensitivity, selectivity, and speed. The following is a proposed protocol based on common practices for the analysis of drugs and metabolites in biological fluids.

Experimental Protocol

4.1.1. Sample Preparation

  • Collect heparinized or EDTA plasma samples.

  • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound or a structurally similar compound).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724) or methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject the sample into the UPLC-MS/MS system.

4.1.2. UPLC-MS/MS Conditions

  • UPLC System: A system capable of high-pressure gradient elution.

  • Column: A sub-2 µm particle size column, such as a Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm), is recommended for efficient separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) over a short run time (e.g., 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions would need to be optimized for this compound and each metabolite.

Data Presentation (Hypothetical MRM Transitions)

The following table provides hypothetical MRM transitions for this compound and its metabolites that would need to be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (MnDPDP)[M+H]+Fragment 1Optimized Value
MnDPMP[M+H]+Fragment 1Optimized Value
MnPLED[M+H]+Fragment 1Optimized Value
ZnDPDP[M+H]+Fragment 1Optimized Value
ZnDPMP[M+H]+Fragment 1Optimized Value
ZnPLED[M+H]+Fragment 1Optimized Value
Internal Standard[M+H]+Fragment 1Optimized Value

Experimental Workflow Diagram

The general workflow for the analysis of this compound and its metabolites in plasma is depicted below.

G cluster_workflow Analytical Workflow for this compound and Metabolites in Plasma start Blood Sample Collection (Heparinized) ph_adjust pH Adjustment (Trisodium Phosphate) start->ph_adjust centrifuge1 Centrifugation to Obtain Plasma ph_adjust->centrifuge1 prep Sample Preparation (Ultrafiltration or Protein Precipitation) centrifuge1->prep analysis Instrumental Analysis prep->analysis hplc HPLC-UV analysis->hplc Method 1 uplc UPLC-MS/MS analysis->uplc Method 2 data Data Acquisition and Processing hplc->data uplc->data report Reporting of Concentrations data->report

Caption: General workflow for plasma sample analysis.

Conclusion

This application note provides a validated HPLC-UV method and a proposed UPLC-MS/MS method for the quantitative analysis of this compound and its five major metabolites. The HPLC method is well-established and suitable for pharmacokinetic studies. The proposed UPLC-MS/MS method offers a more modern approach with potentially higher sensitivity and throughput. The choice of method will depend on the specific requirements of the study and the instrumentation available. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols: Preparation and Storage of Fodipir (DPDP) Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fodipir, also known as DPDP (Dipyridoxyl Diphosphate), is a key active metabolite of the contrast agent Mangathis compound.[1][2] In research, it is recognized for its cytoprotective properties, particularly against oxidative stress-induced cell death.[1][2] this compound functions by reducing cellular reactive oxygen species (ROS) and preventing lysosomal membrane permeabilization.[1] Furthermore, it is a potent metal chelator with a high affinity for ions such as Zinc (Zn²⁺) and Platinum (Pt²⁺), suggesting its potential therapeutic use in mitigating neurotoxicity induced by platinum-based chemotherapy drugs. Proper preparation and storage of this compound solutions are critical to ensure its stability and efficacy in experimental settings. These notes provide detailed protocols and stability data for the use of this compound in research applications.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound (DPDP)

Property Value
Chemical Formula C₂₂H₃₂N₄O₁₄P₂
Molecular Weight 638.46 g/mol
Appearance Light yellow to yellow solid

| CAS Number | 118248-91-2 |

Table 2: Solubility of this compound (DPDP)

Solvent Concentration Notes

| Water (H₂O) | 18.18 mg/mL (28.47 mM) | Ultrasonic assistance may be required for complete dissolution. |

Table 3: Preparation of this compound Stock Solutions in Water

Desired Concentration Mass for 1 mL Mass for 5 mL Mass for 10 mL
1 mM 0.638 mg 3.19 mg 6.38 mg
5 mM 3.19 mg 15.96 mg 31.92 mg
10 mM 6.38 mg 31.92 mg 63.85 mg

This table is adapted from vendor-provided data for preparing common stock concentrations.

Table 4: Recommended Storage Conditions for this compound

Form Temperature Duration Storage Conditions
Solid 4°C Long-term Store under nitrogen.
Stock Solution in H₂O -20°C 1 Month Aliquot and store under nitrogen to avoid freeze-thaw cycles.

| Stock Solution in H₂O | -80°C | 6 Months | Aliquot and store under nitrogen to avoid freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Concentrated this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in water, which can be further diluted for various experimental needs.

Materials:

  • This compound (DPDP) solid

  • Nuclease-free water

  • Calibrated analytical balance

  • Conical tube (e.g., 15 mL or 50 mL)

  • Ultrasonic water bath

  • Pipettes and sterile tips

  • Cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh the required amount of this compound solid using a calibrated balance. For 10 mL of a 10 mM solution, weigh 63.85 mg.

  • Dissolution: Transfer the weighed this compound into a conical tube. Add the desired volume of nuclease-free water (e.g., 10 mL).

  • Sonication: Tightly cap the tube and place it in an ultrasonic water bath to aid dissolution. Sonicate in short bursts until the solid is completely dissolved, resulting in a clear, yellow solution. If precipitation occurs, gentle heating can also be applied.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month). For maximum stability, it is recommended to store the solutions under nitrogen.

Protocol 2: Preparation of a Sterile 100 µM Working Solution for Cell Culture

This protocol details the dilution of the concentrated stock solution and sterilization for use in in vitro cell-based assays.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile conical tube

Procedure:

  • Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: In a sterile conical tube, perform a 1:100 dilution of the stock solution. For example, add 100 µL of the 10 mM stock solution to 9.9 mL of sterile cell culture medium or PBS to obtain a final concentration of 100 µM.

  • Sterilization: Draw the diluted working solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtration: Filter the solution into a new sterile tube. This step removes any potential microbial contamination before adding the solution to cell cultures.

  • Usage: The sterile working solution is now ready for use. It is highly recommended to prepare this working solution fresh for each experiment to ensure potency and sterility.

Visualizations

The following diagrams illustrate key workflows and conceptual pathways involving this compound.

G cluster_0 Preparation of Sterile this compound Working Solution weigh 1. Weigh this compound Solid dissolve 2. Dissolve in Water (with Sonication) weigh->dissolve stock 3. Create Concentrated Stock Solution (e.g., 10 mM) dissolve->stock aliquot 4. Aliquot and Store (-80°C) stock->aliquot thaw 5. Thaw Single Aliquot aliquot->thaw dilute 6. Dilute to Working Concentration (e.g., 100 µM) thaw->dilute filter 7. Sterile Filter (0.22 µm) dilute->filter ready 8. Ready for Experimental Use filter->ready G cluster_1 Conceptual Pathway of this compound's Cytoprotective Action stress Cellular Stress (e.g., 7β-hydroxycholesterol) ros Increased ROS Production stress->ros lmp Lysosomal Membrane Permeabilization (LMP) stress->lmp death Cell Death ros->death lmp->death This compound This compound (DPDP) This compound->ros Reduces This compound->lmp Reduces survival Enhanced Cell Survival This compound->survival G cluster_2 This compound Chelation and Detoxification of Platinum (Pt²⁺) chemo Platinum-based Chemotherapy (e.g., Oxaliplatin) pt_toxic Toxic Pt²⁺ Ions in Dorsal Root Ganglion chemo->pt_toxic cipn Chemotherapy-Induced Peripheral Neuropathy (CIPN) pt_toxic->cipn complex Formation of Non-Toxic [Pt-DPDP] Complex pt_toxic->complex Chelation This compound This compound (DPDP) Administration This compound->complex excretion Renal Excretion of Complex complex->excretion

References

Application Notes and Protocols: Utilizing Fodipir for the Study of Metal-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fodipir, also known as dipyridoxyl diphosphate (B83284) (DPDP), is the primary, pharmacologically active metabolite of Mangathis compound (MnDPDP). It functions as a potent metal ion chelator and antioxidant, making it a valuable tool for investigating the mechanisms of metal-induced toxicity. By binding to and sequestering excess metal ions, this compound can mitigate their harmful effects, such as the generation of reactive oxygen species (ROS) and the disruption of cellular pathways.[1][2] This allows researchers to probe the specific roles that labile metal ions, including platinum (Pt²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺), play in cytotoxicity, oxidative stress, and cell death.[3]

These application notes provide a guide for using this compound as a chemical intervention agent to explore and counteract the toxic effects of various metal ions in biological systems.

Principle of Action

This compound's utility in studying metal-induced toxicity stems from its dual functions:

  • Metal Ion Chelation : this compound possesses a high affinity for various divalent and trivalent metal ions. It can bind to toxic metal ions, such as Pt²⁺, forming stable, non-toxic complexes that can be more readily excreted from cells and the body.[3][4] This chelation activity effectively reduces the concentration of free, catalytically active metal ions that can participate in harmful reactions.

  • Antioxidant Activity : Beyond simple chelation, this compound and its metabolites exhibit antioxidant properties. They can reduce cellular ROS levels and prevent lysosomal membrane permeabilization, thereby protecting cells from oxidative damage and subsequent apoptosis.

By introducing this compound into an experimental system, researchers can effectively "switch off" the toxic pathways mediated by specific metal ions, providing insight into the metal's contribution to the observed toxicity.

Quantitative Data: Metal Binding Affinities

The efficacy of this compound as a chelator is quantified by its formation constants (KML) with various metal ions. A higher logKML value indicates a stronger binding affinity.

Metal IonLigandFormation Constant (¹⁰logKML)Reference
Mn²⁺DPDP≈ 15
Zn²⁺DPDP≈ 19
Cu²⁺DPDP≈ 22
Pt²⁺DPDP> 19

Visualizing the Role of this compound

This compound's Mechanism in Mitigating Metal-Induced Toxicity

cluster_0 Cellular Environment Toxic Metal Ion Toxic Metal Ion Cellular Components Cellular Components Toxic Metal Ion->Cellular Components Damages ROS Reactive Oxygen Species (ROS) Toxic Metal Ion->ROS Catalyzes formation of Non-toxic Complex Non-toxic Complex Oxidative Stress Oxidative Stress Cellular Components->Oxidative Stress ROS->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death This compound This compound This compound->Toxic Metal Ion This compound->ROS Scavenges This compound->Non-toxic Complex Forms

Caption: this compound chelates toxic metal ions and scavenges ROS to prevent cell death.

Protocol 1: Assessing the Protective Effect of this compound Against Metal-Induced Cytotoxicity

This protocol describes a cell-based assay to determine if this compound can protect cells from the cytotoxic effects of a specific metal ion.

Materials:

  • Cell line of interest (e.g., U937, HepG2, or a relevant neuronal cell line)

  • Complete cell culture medium

  • This compound (DPDP) stock solution (e.g., 10 mM in sterile water or PBS)

  • Toxic metal salt solution (e.g., K₂PtCl₄, CuSO₄, FeCl₃)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or LDH release assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (if adherent) and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment:

    • Prepare serial dilutions of the toxic metal salt in culture medium. It is recommended to first perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) of the metal ion for your cell line.

    • Prepare solutions of this compound in culture medium. A typical concentration range to test is 50-200 µM.

    • Remove the old medium from the cells and add 100 µL of the treatment media as follows:

      • Control: Medium only.

      • This compound Control: Medium with this compound only.

      • Metal Toxicity: Medium with the toxic metal ion (at its EC50 or another desired concentration).

      • Co-treatment: Medium containing both the toxic metal ion and this compound.

    • Include at least three replicate wells for each condition.

  • Incubation:

    • Incubate the plate for a duration relevant to the metal's known mechanism of toxicity (e.g., 18-48 hours).

  • Cell Viability Assessment:

    • After incubation, assess cell viability using your chosen assay kit according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, dissolving the formazan (B1609692) crystals, and reading the absorbance.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the control group (100% viability).

    • Compare the viability of cells treated with the metal alone to those co-treated with this compound.

    • Plot the results as a bar graph and perform statistical analysis (e.g., t-test or ANOVA).

Experimental Workflow for Cytotoxicity Assay

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_treatments Prepare Treatment Groups: - Control - this compound only - Metal only - Metal + this compound incubate1->prepare_treatments add_treatments Add treatments to cells prepare_treatments->add_treatments incubate2 Incubate 18-48h add_treatments->incubate2 viability_assay Perform Cell Viability Assay (MTT/LDH) incubate2->viability_assay read_plate Read absorbance on plate reader viability_assay->read_plate analyze_data Analyze data and compare groups read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound's protective effects on cell viability.

Protocol 2: Measurement of Cellular ROS Reduction by this compound

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure changes in intracellular ROS levels in response to metal-induced stress and this compound treatment.

Materials:

  • All materials from Protocol 1

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, using a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Incubation:

    • Incubate the plate for a shorter duration appropriate for observing acute ROS production (e.g., 2-6 hours).

  • ROS Staining:

    • After the treatment incubation, carefully remove the media from all wells.

    • Wash the cells once with 100 µL of warm PBS or HBSS.

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in PBS or serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After staining, wash the cells twice with 100 µL of warm PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify the fluorescence using a microscope.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity to the control group.

    • Compare the ROS levels in cells treated with the metal alone versus those co-treated with this compound. A significant decrease in fluorescence in the co-treated group indicates that this compound reduces metal-induced ROS production.

Logical Relationship of this compound's Protective Action

Metal Toxic Metal Ion (e.g., Pt²⁺, Cu²⁺) Chelation Chelation This compound This compound (DPDP) This compound->Chelation causes Antioxidant Antioxidant Effect This compound->Antioxidant exerts ReducedToxicity Reduced Metal Bioavailability Chelation->ReducedToxicity ReducedROS Reduced ROS Production Antioxidant->ReducedROS Protection Cellular Protection & Increased Viability ReducedROS->Protection ReducedToxicity->Protection

Caption: this compound protects cells via chelation and antioxidant activity.

Conclusion

This compound serves as a powerful chemical tool for elucidating the mechanisms of metal-induced toxicity. By selectively chelating metal ions and reducing oxidative stress, it allows researchers to dissect the complex cellular responses to heavy metal exposure. The protocols outlined here provide a framework for using this compound to investigate cytoprotection and the role of ROS in metal toxicology, aiding in the development of potential therapeutic strategies for metal-induced diseases and the side effects of metal-based drugs.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Fodipir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fodipir (dipyridoxyl diphosphate, DPDP) is recognized as the active pharmacological component of Mangathis compound, a compound previously used as a contrast agent in magnetic resonance imaging (MRI).[1] Beyond its imaging applications, this compound has demonstrated significant antioxidant properties, primarily attributed to its ability to attenuate cellular reactive oxygen species (ROS) and its metal-chelating capabilities.[2][3] Oxidative stress, stemming from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of the antioxidant capacity of compounds like this compound is of paramount importance in drug development and biomedical research.

These application notes provide a comprehensive overview of established protocols for assessing the in vitro and cellular antioxidant capacity of this compound. The methodologies detailed herein are designed to offer researchers a robust framework for quantifying the antioxidant potential of this promising compound.

Data Presentation: Antioxidant Capacity of this compound Analogs

Due to the limited availability of public data on the specific antioxidant capacity of this compound in standardized chemical assays, this section presents representative data from structurally related pyridoxine (B80251) (Vitamin B6) derivatives. This information is intended to provide a comparative context for researchers evaluating this compound's antioxidant potential.

Table 1: Radical Scavenging Activity of Pyridoxine Derivatives (Illustrative Data)

CompoundDPPH Radical Scavenging IC₅₀ (µM)ABTS Radical Cation Scavenging (TEAC)Reference Compound
Pyridoxine>10000.35Trolox
Pyridoxal (B1214274)~8000.45Trolox
Pyridoxamine~5000.60Trolox
Ascorbic Acid251.05Trolox

Note: The data presented are approximations derived from various studies on pyridoxine derivatives and are for illustrative purposes only. Actual values for this compound must be determined experimentally.

Table 2: Cellular Antioxidant Activity of a Pyridoxine Derivative (Illustrative Data)

AssayEndpointEC₅₀ (µM)InducerCell Line
Cellular Antioxidant Assay (CAA)Inhibition of DCF fluorescence~50AAPHHepG2

Note: This data is representative of a typical pyridoxine derivative and should be experimentally verified for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (positive control)

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Keep this solution in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound and the positive control (e.g., 1-100 µM).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions, positive control, or solvent (for blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•⁺).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

  • Trolox (positive control)

Protocol:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

    • Dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the this compound dilutions, positive control, or solvent (for blank) to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Trolox (positive control)

Protocol:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer.

    • Prepare serial dilutions of this compound and Trolox in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the this compound dilutions, Trolox standards, or phosphate buffer (for blank) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Inject 25 µL of the AAPH solution into each well to initiate the reaction.

  • Measurement:

    • Measure the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample.

    • Determine the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Express the ORAC value of this compound as Trolox equivalents.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.

Materials:

  • This compound

  • HepG2 human liver cancer cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture:

    • Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and culture for 24 hours.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing this compound at various concentrations and 25 µM DCFH-DA for 1 hour.

    • Remove the medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH in PBS to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the AUC for each sample.

    • Determine the CAA unit using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • The EC₅₀ value is the concentration of this compound that produces a 50% reduction in the CAA unit.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data_analysis Data Analysis This compound This compound Stock dilutions Serial Dilutions This compound->dilutions dpph DPPH Assay dilutions->dpph Test Compound abts ABTS Assay dilutions->abts Test Compound orac ORAC Assay dilutions->orac Test Compound caa Cellular Assay dilutions->caa Test Compound ic50 IC50 Calculation dpph->ic50 teac TEAC Calculation abts->teac orac_val ORAC Value orac->orac_val ec50 EC50 (Cellular) caa->ec50 final_report Final Report ic50->final_report Results teac->final_report Results orac_val->final_report Results ec50->final_report Results

Caption: General workflow for assessing the antioxidant capacity of this compound.

Potential Signaling Pathway of this compound's Antioxidant Action

This compound, as a pyridoxine derivative, may exert its antioxidant effects by modulating key signaling pathways involved in the cellular stress response, such as the Nrf2 and MAPK pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway ros Oxidative Stress (ROS) ask1 ASK1 ros->ask1 activates keap1 Keap1 ros->keap1 inactivates This compound This compound jnk JNK This compound->jnk inhibits? p38 p38 This compound->p38 inhibits? nrf2 Nrf2 This compound->nrf2 activates? ask1->jnk activates ask1->p38 activates cell_damage Cellular Damage jnk->cell_damage leads to p38->cell_damage leads to keap1->nrf2 inhibits are ARE nrf2->are translocates to nucleus & binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, GCL) are->antioxidant_enzymes promotes transcription antioxidant_enzymes->ros neutralizes

Caption: Postulated signaling pathways for this compound's antioxidant effects.

Conclusion

The protocols outlined in these application notes provide a standardized approach to characterizing the antioxidant capacity of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a comprehensive profile of this compound's ability to scavenge free radicals and mitigate oxidative stress at a cellular level. The provided workflows and pathway diagrams serve as a guide for experimental design and interpretation of results. It is imperative that researchers establish their own experimental data for this compound to accurately quantify its antioxidant potential.

References

Application of Fodipir in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue.[1][2] This secondary injury is largely mediated by a burst of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis.[3][4][5] Fodipir, as a component of Mangathis compound (MnDPDP), has emerged as a promising therapeutic agent to mitigate I/R injury. Mangathis compound, a contrast agent previously used in magnetic resonance imaging (MRI), concentrates in the liver and possesses significant antioxidant properties. The this compound moiety facilitates the uptake of manganese into hepatocytes via the pyridoxal (B1214274) 5'-phosphate receptor. Preclinical studies have demonstrated its efficacy in protecting against I/R injury in various organs, including the liver and heart.

These application notes provide a summary of the key findings, experimental protocols, and proposed mechanisms of action for this compound in the context of I/R injury research.

Mechanism of Action

This compound's protective effects in I/R injury are attributed to its pleiotropic antioxidant properties. As part of Mangathis compound, it exhibits superoxide (B77818) dismutase (SOD) and catalase-like activities, which are crucial for detoxifying ROS. Specifically, superoxide anions (O₂⁻) generated during the initial phase of reperfusion are converted to hydrogen peroxide (H₂O₂), which is subsequently detoxified. Furthermore, this compound has been shown to increase the levels of glutathione (B108866) (GSH), a key endogenous antioxidant.

Recent studies suggest that Mangathis compound's protective effects may also involve the activation of key cytoprotective signaling pathways, including the Nrf2 and HIF-1α pathways, leading to the upregulation of antioxidant enzymes like catalase and heme oxygenase-1 (HO-1).

cluster_0 Ischemia-Reperfusion cluster_1 This compound (as Mangathis compound) Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Restoration of Blood Flow ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis CellDamage Cellular Damage Inflammation->CellDamage Apoptosis->CellDamage This compound This compound (Mangathis compound) This compound->CellDamage Reduces SOD_Catalase ↑ SOD & Catalase -like activity This compound->SOD_Catalase GSH ↑ Glutathione (GSH) Levels This compound->GSH Nrf2_HIF1a Activation of Nrf2 & HIF-1α This compound->Nrf2_HIF1a SOD_Catalase->ROS Inhibits GSH->ROS Inhibits AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2_HIF1a->AntioxidantEnzymes AntioxidantEnzymes->ROS Inhibits

Caption: Proposed mechanism of this compound in mitigating I/R injury.

Quantitative Data Summary

The protective effects of Mangathis compound (containing this compound) have been quantified in several preclinical studies. The following tables summarize key findings from a study in a mouse model of hepatic I/R injury.

Table 1: Effect of Mangathis compound on Serum ASAT Activity and Lipid Peroxidation

Treatment GroupSerum ASAT (U/L)Lipid Peroxidation (µM/mg)
ShamNot reported5.4 ± 0.5
Ischemia ControlSignificantly elevated13.3 ± 1.7
Mangathis compoundSignificantly reduced (P<0.01) vs. Control7.6 ± 0.3 (P<0.01) vs. Control
Ischemic PreconditioningReduced10.2 ± 1.1
Intermittent Inflow OcclusionReduced9.8 ± 1.5

Data adapted from a study on hepatic ischemia-reperfusion in mice.

Table 2: Effect of Mangathis compound on Apoptosis Markers

Treatment GroupMitochondrial/Cytosolic Cytochrome c RatioCaspase-3 Activity (Fold Increase vs. Sham)
ShamBaseline1
Ischemia Control35% decrease vs. Sham (P<0.001)9
Mangathis compound9% decrease vs. Sham (P<0.01)2.3 (P<0.001) vs. Control
Ischemic Preconditioning24% decrease vs. Sham (P<0.001)4.8 (P<0.01) vs. Control
Intermittent Inflow Occlusion16% decrease vs. Sham (P<0.001)3.2 (P<0.01) vs. Control

Data adapted from a study on hepatic ischemia-reperfusion in mice.

Table 3: Effect of Mangathis compound on Survival Rate in Total Hepatic Ischemia

Treatment GroupSurvival Rate
Ischemia ControlSignificantly lower
Mangathis compoundSignificantly higher (P<0.001) vs. Control

Data adapted from a study on hepatic ischemia-reperfusion in mice.

Experimental Protocols

Protocol 1: Murine Model of Partial Hepatic Ischemia-Reperfusion Injury

This protocol describes the application of Mangathis compound in a mouse model of 70% hepatic ischemia.

Materials:

  • Male mice (e.g., C57BL/6)

  • Mangathis compound (10 mg/kg)

  • Saline solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Microvascular clamp

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a midline laparotomy.

  • Drug Administration: Thirty minutes prior to the induction of ischemia, administer Mangathis compound (10 mg/kg) or an equivalent volume of saline via intraperitoneal injection.

  • Induction of Ischemia: Gently expose the portal triad (B1167595) (portal vein, hepatic artery, and bile duct) supplying the left and median lobes of the liver. Place a microvascular clamp across the portal triad to induce 70% hepatic ischemia.

  • Ischemia Duration: Maintain the ischemic period for 90 minutes.

  • Reperfusion: After 90 minutes, remove the clamp to initiate reperfusion.

  • Post-Reperfusion Monitoring: Suture the abdominal wall in two layers. Monitor the animals for a predetermined period (e.g., 6 hours) for sample collection.

  • Sample Collection and Analysis:

    • Collect blood via cardiac puncture to measure serum aspartate aminotransferase (ASAT) activity as a marker of hepatocellular injury.

    • Harvest liver tissue for histological analysis, assessment of apoptosis (e.g., TUNEL staining, caspase-3 activity), and measurement of lipid peroxidation.

Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy DrugAdmin Administer Mangathis compound (10 mg/kg) or Saline (i.p.) Laparotomy->DrugAdmin Wait Wait 30 min DrugAdmin->Wait Ischemia Induce 70% Hepatic Ischemia (Clamp Portal Triad) Wait->Ischemia Wait90 Ischemia for 90 min Ischemia->Wait90 Reperfusion Remove Clamp (Initiate Reperfusion) Wait90->Reperfusion Suture Suture Abdomen Reperfusion->Suture Monitor Monitor for 6 hours Suture->Monitor Sample Collect Blood and Liver Tissue Monitor->Sample Analysis Biochemical and Histological Analysis Sample->Analysis End End Analysis->End

Caption: Workflow for hepatic I/R injury model in mice.

Protocol 2: Rat Model of Liver Transplantation with Cold Ischemia

This protocol details the use of Mangathis compound as a pretreatment to improve liver graft tolerance to cold I/R injury.

Materials:

  • Male Sprague-Dawley rats

  • Mangathis compound (5 µmol/kg)

  • Saline solution

  • Anesthetic

  • Celsior® preservation solution

  • Krebs-Henseleit perfusion solution

Procedure:

  • Donor Pretreatment: Administer Mangathis compound (5 µmol/kg) or saline to the donor rat prior to organ harvesting.

  • Liver Harvesting: Under general anesthesia, harvest the liver from the donor rat.

  • Cold Preservation: Preserve the harvested liver in Celsior® solution at 4°C for 24 hours.

  • Ex Vivo Reperfusion: Mount the preserved liver in an isolated perfusion system and perfuse with Krebs-Henseleit solution at 37°C for 120 minutes to simulate reperfusion.

  • Functional and Biochemical Analysis:

    • Measure bile production during reperfusion as an indicator of liver function.

    • Assess hepatocellular and endothelial cell injury by measuring enzyme release into the perfusate.

    • Determine tissue ATP content at the end of cold preservation and after reperfusion.

    • Analyze liver tissue for markers of lipid peroxidation, mitochondrial damage, and apoptosis (e.g., TUNEL staining, cleaved caspase-3).

Clinical Feasibility

A feasibility study has been conducted to evaluate Mangathis compound as a cardioprotective adjunct to primary percutaneous coronary intervention (pPCI) in patients with ST-segment elevation myocardial infarction (STEMI). In this study, Mangathis compound was administered as a brief intravenous infusion before balloon inflation. The treatment was well-tolerated and showed a tendency towards improved outcomes, such as better ST-segment elevation resolution and a lower incidence of left ventricular thrombi. While the results were not statistically significant for all endpoints, they support the safety of Mangathis compound in this clinical setting and provide a basis for larger clinical trials.

Conclusion

This compound, as a component of Mangathis compound, demonstrates significant potential as a protective agent against ischemia-reperfusion injury. Its antioxidant and signaling-modulating properties make it a compelling candidate for further investigation in both preclinical and clinical settings. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic utility of this compound in I/R injury.

References

Troubleshooting & Optimization

troubleshooting Fodipir precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fodipir

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with this compound in aqueous solutions.

Troubleshooting Guides

Issue: this compound precipitates out of my aqueous solution.

Question: I'm observing precipitation after preparing my this compound solution. What are the potential causes and how can I resolve this?

Answer:

Precipitation of this compound in aqueous solutions can be triggered by several factors. The most common causes are related to pH, concentration, temperature, and interactions with other components in your formulation. Below is a step-by-step guide to help you identify the cause and find a solution.

1. pH-Related Precipitation:

  • Problem: The pH of your solution may be at or near the isoelectric point of this compound, where its net charge is zero, leading to minimal solubility. While the exact pH-solubility profile for this compound is not extensively published, its structure suggests it is an amphoteric molecule with multiple ionizable groups.

  • Troubleshooting Steps:

    • Measure the pH of your solution: This is the first critical step.

    • Adjust the pH: Systematically adjust the pH of your solution away from the point of precipitation. For a compound like this compound, solubility is expected to be higher at more acidic or more alkaline pH values.

      • Try adjusting the pH downwards (e.g., to pH 2-4) using dilute HCl.

      • Try adjusting the pH upwards (e.g., to pH 8-10) using dilute NaOH.

    • Buffer the solution: Once you identify a pH where this compound is soluble, use a suitable buffer system to maintain that pH. Common biological buffers include phosphate (B84403), citrate, and TRIS, but be sure to check for compatibility.

2. Concentration-Dependent Precipitation:

  • Problem: You may be exceeding the intrinsic solubility of this compound in your specific aqueous system.

  • Troubleshooting Steps:

    • Reduce the concentration: Prepare a more dilute solution of this compound.

    • Use a co-solvent: Incorporating a water-miscible organic solvent can increase the solubility of this compound. Common co-solvents include:

    • Employ solubilizing excipients: Surfactants or cyclodextrins can be used to enhance solubility.[1][2][3]

3. Temperature Effects:

  • Problem: The solubility of this compound may be sensitive to temperature.

  • Troubleshooting Steps:

    • Gentle warming: Try gently warming the solution while stirring to aid dissolution. Be cautious, as excessive heat can cause degradation.

    • Controlled cooling: If precipitation occurs upon cooling, this indicates that the compound is less soluble at lower temperatures. If your experiment allows, maintain a slightly elevated temperature.

4. Interaction with Other Components:

  • Problem: this compound may be interacting with salts or other molecules in your solution, leading to the formation of an insoluble complex.

  • Troubleshooting Steps:

    • Simplify your formulation: Prepare a solution of this compound in pure water to see if the issue persists.

    • Evaluate buffer components: Certain buffer salts can cause precipitation. If you suspect this, try a different buffer system.

Here is a logical workflow to troubleshoot this compound precipitation:

Fodipir_Precipitation_Troubleshooting start Precipitation Observed measure_ph Measure pH of Solution start->measure_ph reduce_conc Reduce this compound Concentration start->reduce_conc If pH adjustment fails gentle_warming Apply Gentle Warming start->gentle_warming If concentration change is not an option simplify_formulation Prepare in Pure Water start->simplify_formulation If other components are present adjust_ph Adjust pH (Acidic/Alkaline) measure_ph->adjust_ph buffer_solution Use a Suitable Buffer adjust_ph->buffer_solution unresolved Issue Persists adjust_ph->unresolved resolved Issue Resolved buffer_solution->resolved use_cosolvent Add a Co-solvent reduce_conc->use_cosolvent reduce_conc->unresolved add_excipient Incorporate Solubilizing Excipient use_cosolvent->add_excipient add_excipient->resolved gentle_warming->resolved gentle_warming->unresolved change_buffer Change Buffer System simplify_formulation->change_buffer simplify_formulation->unresolved change_buffer->resolved unresolved->start Re-evaluate problem

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: At what pH is this compound most stable?

A2: The stability of this compound as a function of pH has not been extensively documented. For its complex, Mangathis compound, the commercial formulation (Teslascan) has a physiological pH, suggesting stability in that range. When working with this compound, it is advisable to perform stability studies at the desired pH of your formulation.

Q3: Can I use buffers to prepare my this compound solution?

A3: Yes, using a buffer is highly recommended to maintain a constant pH and prevent pH-related precipitation. However, it is important to screen different buffer systems for compatibility, as some buffer ions could potentially interact with this compound. Start with common buffers like phosphate or acetate (B1210297) and observe for any signs of precipitation.

Q4: Are there any known incompatible excipients with this compound?

A4: There is no specific list of excipients known to be incompatible with this compound. General formulation principles suggest that you should be cautious with high concentrations of salts that could lead to "salting out." It is always best practice to perform compatibility studies with any new excipient you plan to use with this compound.

Data Presentation

Table 1: Physicochemical Properties of Mangathis compound (as a reference for this compound)

PropertyValueSource
pKa (Strongest Acidic) 1.38DrugBank
pKa (Strongest Basic) -6.4DrugBank
Physiological Charge -4DrugBank
Hydrogen Bond Donor Count 6DrugBank
Hydrogen Bond Acceptor Count 16DrugBank
Polar Surface Area 286.5 ŲDrugBank
Rotatable Bond Count 17DrugBank

Note: These properties are for the Mangathis compound complex and should be used as an approximate guide for this compound.

Experimental Protocols

Protocol 1: Determination of an Approximate pH-Solubility Profile for this compound

This protocol uses the shake-flask method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials. Ensure there is undissolved solid at the bottom.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, check the pH of each slurry and adjust if necessary.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the supernatant with the corresponding buffer as needed and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the measured solubility (e.g., in mg/mL) against the final pH of each solution.

Solubility_Profile_Workflow start Start prepare_buffers Prepare Buffers (pH 2-10) start->prepare_buffers add_this compound Add Excess this compound prepare_buffers->add_this compound incubate Incubate (24-48h) add_this compound->incubate centrifuge Centrifuge Samples incubate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze plot Plot Solubility vs. pH analyze->plot end End plot->end

Caption: Workflow for determining the pH-solubility profile of this compound.

Protocol 2: Screening of Solubilizing Excipients

This protocol helps in identifying effective co-solvents or surfactants to increase this compound's solubility.

Materials:

  • This compound

  • Aqueous buffer at a pH where this compound has low solubility

  • A selection of co-solvents (e.g., PEG 400, propylene glycol, ethanol)

  • A selection of surfactants (e.g., Polysorbate 80, Cremophor EL)

  • Vials, shaker, centrifuge, and analytical instrument as in Protocol 1

Procedure:

  • Prepare stock solutions of the selected excipients in the chosen aqueous buffer.

  • Create a series of solutions with increasing concentrations of each excipient (e.g., 0%, 5%, 10%, 20% v/v for co-solvents; 0%, 0.1%, 0.5%, 1% w/v for surfactants).

  • Add an excess amount of this compound to each solution.

  • Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in the presence of each excipient concentration.

  • Plot the solubility of this compound against the excipient concentration to identify the most effective solubilizer and the optimal concentration range.

This technical support center provides a starting point for troubleshooting this compound precipitation issues. As more data on this compound's physicochemical properties become available, these guidelines will be updated.

References

Technical Support Center: Optimizing Fodipir Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Fodipir (also known as Dipyridoxyl Diphosphate or DPDP) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is the pharmacologically active, metal-chelating component of the drug Mangathis compound.[1][2] In in vitro settings, its primary role is cytoprotective, particularly against oxidative stress.[3][4] The mechanism involves scavenging reactive oxygen species (ROS), which in turn stabilizes lysosomal membranes and prevents the initiation of apoptosis.[1] This activity is often described as mimicking the enzyme superoxide (B77818) dismutase (SOD).

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

Based on published studies, a concentration of 100 µM has been shown to be effective in protecting U937 cells from chemically-induced cytotoxicity after an 8-hour pretreatment. However, the optimal concentration can vary significantly depending on the cell type, cell density, and the specific cytotoxic agent being studied. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How should I prepare and store this compound?

  • Preparation: this compound is soluble in water, though achieving complete dissolution may require sonication. Prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water.

  • Storage:

    • Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).

    • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6-12 months or at -20°C for up to 1 month.

Q4: What is the underlying cytoprotective signaling pathway of this compound?

This compound's protective effects are primarily linked to its ability to mitigate oxidative stress. It directly reduces the cellular levels of ROS induced by stressors. This prevents downstream events such as lysosomal membrane permeabilization (LMP), which is a critical step in the apoptotic cascade.

Fodipir_Pathway Stressor Cellular Stressor (e.g., 7β-OH, Chemotherapy) ROS Increased Cellular ROS Stressor->ROS Induces LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP Triggers Survival Cell Survival Apoptosis Apoptosis / Cell Death LMP->Apoptosis Leads to This compound This compound (DPDP) This compound->ROS Scavenges / Reduces This compound->Survival

This compound's Cytoprotective Mechanism.

Troubleshooting Guide

Problem StatementPossible Cause(s)Recommended Solution(s)
No Observed Cytoprotective Effect 1. Suboptimal Concentration: The this compound concentration is too low for the specific cell line or stressor intensity. 2. Insufficient Pre-incubation Time: The duration of this compound treatment before stressor application is too short. 3. Compound Degradation: Improper storage of this compound powder or stock solutions.1. Perform a dose-response titration. Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). 2. Optimize the pre-incubation time. Test various durations (e.g., 4, 8, 12, 24 hours) prior to adding the cytotoxic agent. 3. Prepare fresh stock solutions from powder stored under recommended conditions.
High Cell Death or Cytotoxicity 1. Concentration Too High: this compound itself can exhibit cytotoxic effects at high concentrations in certain cell lines. 2. Contamination: Stock solution or media may be contaminated.1. Lower the this compound concentration. Perform a toxicity assay with this compound alone to establish its IC50 in your cell line. 2. Use sterile technique. Filter-sterilize the this compound stock solution. Test media for contamination.
Precipitate in Stock Solution or Media 1. Poor Solubility: this compound may not be fully dissolved in the solvent. 2. Supersaturation: The concentration of the stock solution is too high. 3. Interaction with Media: this compound may interact with components in the cell culture media, leading to precipitation.1. Gently warm the solution and use sonication to aid dissolution. 2. Prepare a new, lower-concentration stock solution. 3. Add the this compound stock solution to the media dropwise while gently swirling. Prepare fresh media for each experiment.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing this compound or the cytotoxic agent. 3. "Edge Effects" in Plates: Evaporation from wells on the outer edges of the culture plate.1. Ensure a single-cell suspension before seeding. Mix gently and thoroughly. 2. Calibrate pipettes regularly. Use fresh tips for each replicate. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a general workflow for identifying the most effective, non-toxic concentration of this compound for a cytoprotection assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (approximately 70-80% confluency) at the time of the assay.

  • This compound Titration (Toxicity):

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 µM (vehicle control) to 500 µM.

    • Replace the existing medium with the this compound-containing medium.

    • Incubate for a period equivalent to your planned pretreatment and experimental duration (e.g., 24-48 hours).

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®) to determine the maximum non-toxic concentration.

  • This compound Titration (Cytoprotection):

    • Based on the toxicity results, select a range of non-toxic this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

    • Pre-treat cells with these concentrations for a set duration (e.g., 8 hours).

    • Introduce the cytotoxic stressor at a predetermined concentration (e.g., its IC50). Include appropriate controls (untreated, this compound only, stressor only).

    • Incubate for the desired experimental duration (e.g., 18-24 hours).

    • Assess cell viability to identify the concentration of this compound that provides the most significant protective effect.

  • Data Analysis: Plot cell viability versus this compound concentration to visualize the dose-response relationship for both toxicity and protection.

Workflow start Start: Seed Cells in 96-Well Plate toxicity_test 1. This compound Toxicity Assay (0-500 µM, 24-48h) start->toxicity_test viability1 Measure Cell Viability (e.g., MTT) toxicity_test->viability1 max_conc Determine Max Non-Toxic Dose viability1->max_conc protection_test 2. Cytoprotection Assay (Pre-treat with non-toxic doses) max_conc->protection_test Use results to set range add_stressor Add Cytotoxic Stressor protection_test->add_stressor viability2 Measure Cell Viability add_stressor->viability2 optimal_conc Identify Optimal Protective Dose viability2->optimal_conc finish End: Optimal Concentration Identified optimal_conc->finish

Workflow for Optimizing this compound Concentration.
Troubleshooting Logic Flow

When encountering issues, a systematic approach can help isolate the problem.

Troubleshooting start Problem: Experiment Failed q1 No protective effect observed? start->q1 a1_yes Increase this compound concentration OR Increase pre-incubation time q1->a1_yes Yes q2 High cytotoxicity observed? q1->q2 No end Re-run Optimized Experiment a1_yes->end a2_yes Decrease this compound concentration. Perform toxicity test (this compound alone). q2->a2_yes Yes q3 High variability in replicates? q2->q3 No a2_yes->end a3_yes Check cell seeding consistency. Verify pipetting accuracy. Avoid plate edge effects. q3->a3_yes Yes q3->end No a3_yes->end

A Logic Diagram for Troubleshooting Experiments.

References

Technical Support Center: Fodipir and its Potential Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential interference of Fodipir (dipyridoxyl diphosphate) with common laboratory assays. This compound, a strong metal chelator and redox-active molecule, can lead to erroneous results if its potential interactions are not considered during experimental design and data interpretation. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and understand these potential interferences.

I. Potential Mechanisms of Interference

This compound can interfere with laboratory assays through several mechanisms:

  • Metal Ion Chelation: As a potent chelator, this compound can bind essential metal ions (e.g., Mg²⁺, Zn²⁺, Ca²⁺) that are required cofactors for many enzymes. This can lead to a decrease in enzymatic activity, mimicking inhibition.

  • Redox Activity: this compound can participate in redox reactions, potentially altering the stability of assay reagents or the activity of redox-sensitive enzymes. This can result in either an increase or decrease in the measured signal, depending on the specific assay.

  • Optical Interference: Although specific data for this compound is limited, structurally similar compounds like pyridoxal (B1214274) 5'-phosphate exhibit absorbance and fluorescence in the UV and blue regions of the spectrum. This suggests that this compound may directly absorb or emit light at wavelengths commonly used in absorbance and fluorescence-based assays, leading to false signals.

II. Troubleshooting Guides

A. Troubleshooting Unexpected Inhibition or Decreased Signal

Issue: You observe a dose-dependent decrease in signal in your assay in the presence of this compound, suggesting inhibition.

Potential Cause:

  • Chelation of essential metal ions: The assay may rely on an enzyme that requires metal cofactors that this compound is chelating.

  • Redox-mediated inactivation: this compound may be altering the redox state of a critical enzyme or reagent, leading to its inactivation.

  • Optical interference (quenching): this compound may be absorbing the excitation or emission light in a fluorescence-based assay.

Troubleshooting Workflow:

start Unexpected Inhibition Observed is_metal_dependent Is the assay dependent on metal ions? start->is_metal_dependent add_excess_metal Add excess metal ions to the assay. Does the signal recover? is_metal_dependent->add_excess_metal Yes is_redox_sensitive Is the assay sensitive to redox changes? is_metal_dependent->is_redox_sensitive No chelation_confirmed Interference likely due to chelation. add_excess_metal->chelation_confirmed Yes add_excess_metal->is_redox_sensitive No add_reducing_agent Add a reducing agent (e.g., DTT). Does the signal change? is_redox_sensitive->add_reducing_agent Yes is_fluorescence_assay Is it a fluorescence assay? is_redox_sensitive->is_fluorescence_assay No redox_interference Interference likely due to redox activity. add_reducing_agent->redox_interference Yes add_reducing_agent->is_fluorescence_assay No quenching_test Perform a quenching control experiment. is_fluorescence_assay->quenching_test Yes other_mechanisms Consider other mechanisms of interference. is_fluorescence_assay->other_mechanisms No quenching_confirmed Interference likely due to quenching. quenching_test->quenching_confirmed

Caption: Troubleshooting workflow for decreased assay signal.

B. Troubleshooting Unexpected Increase in Signal

Issue: You observe a dose-dependent increase in signal in your assay in the presence of this compound.

Potential Cause:

  • Autofluorescence: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.

  • Interference with a negative regulator: this compound might be inhibiting an enzyme or protein that normally suppresses the signal.

  • Redox cycling: this compound could be participating in a redox cycle that generates a product detected by the assay.

Troubleshooting Workflow:

start Unexpected Increase in Signal Observed is_fluorescence_assay Is it a fluorescence assay? start->is_fluorescence_assay autofluorescence_test Perform an autofluorescence control experiment. is_fluorescence_assay->autofluorescence_test Yes is_negative_regulator Does the assay have a negative regulator? is_fluorescence_assay->is_negative_regulator No autofluorescence_confirmed Interference likely due to autofluorescence. autofluorescence_test->autofluorescence_confirmed inhibit_regulator Test this compound's effect on the isolated regulator. is_negative_regulator->inhibit_regulator Yes is_redox_assay Is it a redox-based assay? is_negative_regulator->is_redox_assay No regulator_inhibition Interference due to inhibition of negative regulator. inhibit_regulator->regulator_inhibition redox_cycling_test Test for redox cycling activity. is_redox_assay->redox_cycling_test Yes other_mechanisms Consider other mechanisms. is_redox_assay->other_mechanisms No redox_cycling_confirmed Interference likely due to redox cycling. redox_cycling_test->redox_cycling_confirmed

Caption: Troubleshooting workflow for increased assay signal.

III. Frequently Asked Questions (FAQs)

Q1: At what concentration is this compound likely to cause interference?

A1: The concentration at which this compound may interfere depends on the specific assay's sensitivity to metal chelation, redox changes, or optical interference. It is recommended to perform control experiments with a concentration range of this compound that spans the intended experimental concentrations.

Q2: How can I mitigate interference from metal chelation?

A2: If you suspect metal chelation is the cause of interference, you can try the following:

  • Supplement with excess metal ions: Add a surplus of the required metal cofactor to the assay buffer. This can help saturate this compound's chelation capacity.

  • Use a different buffer system: Some buffers have a lower affinity for metal ions and may be less affected.

  • Consider a different assay: If possible, use an assay that does not depend on metal cofactors.

Q3: My assay uses Horseradish Peroxidase (HRP). Could this compound interfere with it?

A3: While direct interference studies are limited, this compound's redox activity could potentially impact HRP-based assays. It is advisable to run a control experiment to assess the effect of this compound on HRP activity directly.

Q4: Can this compound interfere with ELISA assays?

A4: Yes, this compound has the potential to interfere with ELISAs in several ways:

  • Chelation: If the detection enzyme (e.g., Alkaline Phosphatase) requires metal cofactors, this compound could inhibit its activity.

  • Redox effects: this compound could interfere with the enzymatic reaction that generates the colorimetric or chemiluminescent signal.

  • Binding to assay components: Although less likely, this compound could non-specifically interact with antibodies or the antigen.

Q5: What are the optical properties of this compound that I should be aware of?

  • UV Absorbance: An absorbance maximum around 315-325 nm.

  • Fluorescence: Potential fluorescence emission around 395 nm when excited in the UV range (e.g., 280 nm).

It is crucial to determine the absorbance and fluorescence spectra of this compound under your specific assay conditions to assess the potential for optical interference.

IV. Experimental Protocols

Protocol 1: Assessing Metal Chelation Interference

Objective: To determine if this compound interferes with an assay by chelating essential metal ions.

Methodology:

  • Prepare Assay Reactions: Set up your standard assay reactions.

  • Create a this compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer.

  • Prepare a Metal Ion Solution: Prepare a solution of the suspected essential metal ion (e.g., MgCl₂, ZnCl₂) at a concentration 10-100 times higher than the standard assay concentration.

  • Set up Control and Test Wells:

    • Control Wells: Assay components without this compound.

    • This compound Wells: Assay components with the this compound dilution series.

    • Rescue Wells: Assay components with the this compound dilution series and the excess metal ion solution.

  • Incubate and Measure: Follow your standard assay protocol for incubation and signal measurement.

  • Data Analysis: Compare the signal in the "this compound Wells" to the "Control Wells". A decrease in signal indicates potential interference. If the signal is restored in the "Rescue Wells", it strongly suggests that metal chelation is the mechanism of interference.

Protocol 2: Assessing Optical Interference (Absorbance and Fluorescence)

Objective: To determine the intrinsic absorbance and fluorescence of this compound at the assay wavelengths.

Methodology:

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiments.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each this compound concentration from 250 nm to 700 nm.

    • Pay close attention to the absorbance values at the excitation and emission wavelengths of your assay.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of each this compound concentration. Excite the samples at the excitation wavelength of your assay's fluorophore.

    • Measure the fluorescence excitation spectrum by setting the emission wavelength to that of your assay's fluorophore.

  • Data Analysis:

    • Absorbance: If this compound has significant absorbance at the assay's excitation or emission wavelengths, this can cause an "inner filter effect," leading to signal quenching.

    • Fluorescence: If this compound exhibits fluorescence that overlaps with your assay's emission spectrum, it will lead to a false positive signal.

Quantitative Data Summary (Hypothetical Data for Illustration)

Since specific experimental data for this compound's interference is not publicly available, the following tables illustrate how you might present your findings from the troubleshooting protocols.

Table 1: Hypothetical Effect of this compound on a Metal-Dependent Enzyme Assay

This compound (µM)Relative Signal (%)Relative Signal with Excess Mg²⁺ (%)
0100100
18598
105095
1001092

Table 2: Hypothetical Optical Properties of this compound

Wavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
320 (Absorbance Max)8,500N/A
485 (Excitation)500.05
525 (Emission)20N/A

V. Signaling Pathway and Workflow Diagrams

cluster_0 Potential Interference Pathways cluster_1 Assay Components cluster_2 Observed Effect This compound This compound Chelation Metal Ion Chelation This compound->Chelation Redox Redox Activity This compound->Redox Optical Optical Interference This compound->Optical Enzyme Enzyme/Protein Chelation->Enzyme Redox->Enzyme Substrate Substrate Redox->Substrate Fluorophore Fluorophore Optical->Fluorophore AlteredSignal Altered Assay Signal Enzyme->AlteredSignal Enzyme->AlteredSignal Substrate->AlteredSignal Fluorophore->AlteredSignal

Caption: this compound's potential interference mechanisms with assay components.

This technical support center provides a framework for addressing potential interference from this compound in laboratory assays. By systematically applying these troubleshooting guides and control experiments, researchers can ensure the accuracy and reliability of their experimental data.

stability of Fodipir under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fodipir under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of certain enzymes or metal ions. As an organophosphate compound and a derivative of pyridoxal (B1214274) phosphate (B84403), this compound is susceptible to hydrolysis of its phosphate groups and photodegradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at low temperatures and protected from light. Based on available data for similar compounds, aqueous solutions of this compound are best stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), preferably under an inert nitrogen atmosphere to prevent oxidation.[1] Repeated freeze-thaw cycles should be avoided.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is expected to be sensitive to light. Its structural similarity to pyridoxal 5'-phosphate (PLP), a known photosensitive compound, suggests a high likelihood of photodegradation upon exposure to light, particularly in the UV spectrum.[2][3] Experiments should be conducted under subdued light conditions, and solutions should be stored in amber vials or containers wrapped in aluminum foil.

Q4: What is the likely degradation pathway for this compound?

A4: The primary degradation pathway for this compound is likely hydrolysis of the diphosphate (B83284) ester bonds. This can be catalyzed by acidic or basic conditions and elevated temperatures. This hydrolysis would lead to the formation of this compound monophosphate and subsequently fully dephosphorylated this compound (dipyridoxyl ethyldiamine, PLED).[4] Photodegradation may also occur, potentially leading to the oxidation of the aldehyde group to a carboxylic acid, forming a product analogous to 4-pyridoxic acid 5'-phosphate (PAP) observed in PLP degradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound activity or concentration in aqueous solution. Hydrolysis of the phosphate groups due to inappropriate pH or high temperature.Maintain the pH of the solution within a neutral to slightly acidic range (pH 6-7). Avoid prolonged exposure to high temperatures. Prepare fresh solutions before use whenever possible.
Discoloration or appearance of unknown peaks in HPLC analysis. Photodegradation of this compound due to light exposure.Protect this compound solutions from light at all times by using amber vials or covering containers with aluminum foil. Conduct experiments under low-light conditions.
Inconsistent experimental results. Instability of this compound in the experimental buffer or medium.Perform a compatibility study of this compound in your specific experimental buffer. Analyze the stability of this compound in the buffer over the time course of your experiment using a validated analytical method like HPLC-UV.
Precipitation of this compound from solution. Poor solubility or change in pH.Ensure the concentration of this compound is within its solubility limit in the chosen solvent. This compound is reported to be soluble in water. Buffer the solution to maintain a stable pH.

Quantitative Stability Data Summary

The following tables summarize the expected stability of this compound under different conditions based on data from related compounds. Note: This information is for guidance only and should be confirmed by experimental studies for your specific conditions.

Table 1: Estimated Effect of Temperature on this compound Degradation in Aqueous Solution (pH 7.2)

TemperatureEstimated Degradation Rate Constant (k, M/hr)
30°C0.0003
40°C0.0011
50°C0.0017

Data extrapolated from studies on pyridoxal phosphate in the presence of lysine.

Table 2: Expected pH-Dependent Hydrolysis of this compound

pH RangeExpected Relative StabilityPrimary Degradation Mechanism
< 4LowAcid-catalyzed hydrolysis of phosphate esters.
4 - 7HighRelatively stable, minimal hydrolysis.
> 8LowBase-catalyzed hydrolysis of phosphate esters.

Table 3: Photostability of this compound in Aqueous Solution

Light ConditionObservationKey Degradation Product
Exposed to Light (Room Temperature)Unstable, significant degradation within 4 hours.Potential formation of an oxidized derivative similar to 4-pyridoxic acid 5'-phosphate (PAP).
Protected from Light (Room Temperature)Stable for at least 24 hours.-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.

  • Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C) for various time points.

  • Photodegradation: Expose the this compound solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS/MS (see Protocol 3) to identify and quantify this compound and its degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions (suggested starting point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely around 290-320 nm based on the pyridoxal structure).

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 will be crucial for demonstrating specificity.

Protocol 3: Identification of Degradation Products by LC-MS/MS

1. Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Ionization Mode:

  • Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradation products.

3. Data Acquisition:

  • Acquire full scan MS data to determine the molecular weights of the degradation products.

  • Perform MS/MS fragmentation of the parent ions to elucidate their structures.

Visualizations

Fodipir_Degradation_Pathway This compound This compound (Dipyridoxyl Diphosphate) Hydrolysis_Node Hydrolysis (Acid/Base, Heat) This compound->Hydrolysis_Node Photodegradation_Node Photodegradation (Light) This compound->Photodegradation_Node Fodipir_Monophosphate This compound Monophosphate Hydrolysis_Node->Fodipir_Monophosphate Oxidized_this compound Oxidized this compound Derivative Photodegradation_Node->Oxidized_this compound PLED PLED (Dipyridoxyl Ethylenediamine) Fodipir_Monophosphate->PLED

Caption: Proposed degradation pathways of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Base Acid/Base Hydrolysis Degraded_Samples Degraded Samples Acid_Base->Degraded_Samples Oxidation Oxidation (H2O2) Oxidation->Degraded_Samples Thermal Thermal Stress Thermal->Degraded_Samples Photochemical Photochemical Stress Photochemical->Degraded_Samples HPLC_UV HPLC-UV (Quantification) Stability_Data Stability Data (Degradation Kinetics, Pathways) HPLC_UV->Stability_Data LC_MS LC-MS/MS (Identification) LC_MS->Stability_Data Fodipir_Sample This compound Sample Fodipir_Sample->Acid_Base Fodipir_Sample->Oxidation Fodipir_Sample->Thermal Fodipir_Sample->Photochemical Degraded_Samples->HPLC_UV Degraded_Samples->LC_MS

Caption: Experimental workflow for this compound stability testing.

References

Fodipir solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Fodipir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, also known as dipyridoxyl diphosphate (B83284) (DPDP), is a chelating agent and an active metabolite of Mangathis compound trisodium (B8492382), which was used as a contrast agent for magnetic resonance imaging (MRI) of the liver.[1][2] In research, this compound is investigated for its cytoprotective properties, particularly in mitigating cell death induced by oxidative stress, such as that caused by 7β-hydroxycholesterol.[3][4] It is also explored for its potential to chelate platinum-based chemotherapy drugs, possibly reducing their toxicity.[5]

Q2: What are the known solubility properties of this compound?

A2: this compound's solubility varies depending on the solvent. It is described as freely soluble in water. Specific quantitative data from various sources are summarized in the table below. It is sparingly soluble in methanol, slightly soluble in chloroform, and very slightly soluble in ethanol (B145695) and acetone. One supplier notes that for aqueous solutions, sonication may be needed to achieve higher concentrations.

Q3: How should I store this compound powder and its solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions are best stored at -80°C for up to one year. For short-term storage, -20°C for up to one month is also acceptable. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

SolventSolubilityConcentration (mM)ConditionsSource
Water18.18 mg/mL28.47 mMUltrasonic assistance may be required.
WaterFreely SolubleNot SpecifiedNot SpecifiedProduct Monograph
DMSOInsolubleInsolubleFresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of compounds.
MethanolSparingly SolubleNot SpecifiedNot SpecifiedProduct Monograph
ChloroformSlightly SolubleNot SpecifiedNot SpecifiedProduct Monograph
EthanolVery Slightly SolubleNot SpecifiedNot SpecifiedProduct Monograph
AcetoneVery Slightly SolubleNot SpecifiedNot SpecifiedProduct Monograph

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems with this compound.

Issue 1: this compound powder is not dissolving completely in water.

  • Potential Cause: The concentration may be too high, or the dissolution process is slow.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit of approximately 18.18 mg/mL.

    • Use Sonication: Place the solution in an ultrasonic bath for 5-10 minute intervals to aid dissolution.

    • Gentle Heating: Gently warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound. The effect of temperature on this compound's solubility has not been extensively documented, but for many compounds, a moderate increase in temperature enhances solubility.

Issue 2: this compound precipitates out of an aqueous solution, especially when diluted from a stock in an organic solvent.

  • Potential Cause: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.

  • Troubleshooting Steps:

    • Minimize Organic Solvent: Prepare the most concentrated stock solution possible in the organic solvent to minimize the volume added to the aqueous phase.

    • Step-wise Dilution: Instead of adding the stock solution directly, perform serial dilutions in the aqueous medium.

    • Increase Agitation: When adding the stock solution, ensure the aqueous solution is being gently but thoroughly mixed (e.g., vortexing or stirring) to promote rapid dispersion.

    • Consider Co-solvents: For in vivo studies, a formulation containing co-solvents like PEG300 and Tween 80 has been suggested. For in vitro experiments, the use of a small percentage of a biocompatible co-solvent in the final aqueous solution could help maintain solubility. Always check the tolerance of your experimental system to the chosen co-solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Water

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small amount of purified water to the powder to create a paste.

  • Dilution: Gradually add the remaining volume of water while continuously stirring or vortexing.

  • Sonication (if needed): If the powder does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.

  • Sterilization: For cell culture experiments, sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Cytoprotection Assay using this compound

This protocol is adapted from a study investigating the cytoprotective effects of this compound against 7β-hydroxycholesterol-induced cell death in U937 cells.

  • Cell Culture: Culture U937 cells in an appropriate medium and conditions.

  • Pre-treatment with this compound: Prepare a working solution of this compound in the cell culture medium from a sterile stock solution. Pre-treat the cells with the desired concentration of this compound (e.g., 100 µM) for 8 hours.

  • Induction of Cell Death: After the pre-treatment period, expose the cells to the cytotoxic agent (e.g., 28 µM 7β-hydroxycholesterol) for 18 hours.

  • Assessment of Cell Viability: Analyze cell viability using a suitable method, such as MTT assay, trypan blue exclusion, or flow cytometry with apoptosis markers.

  • Analysis of ROS and Lysosomal Permeability: To investigate the mechanism of protection, cellular reactive oxygen species (ROS) production and lysosomal membrane permeabilization (LMP) can be measured using appropriate fluorescent probes and flow cytometry.

Visualizations

Fodipir_Cytoprotection_Pathway This compound's Cytoprotective Signaling Pathway 7b-hydroxycholesterol 7b-hydroxycholesterol ROS Increased Cellular ROS 7b-hydroxycholesterol->ROS induces LMP Lysosomal Membrane Permeabilization ROS->LMP leads to Apoptosis Apoptosis / Cell Death LMP->Apoptosis triggers This compound This compound (DPDP) This compound->ROS inhibits This compound->LMP inhibits

Caption: this compound's role in preventing 7β-hydroxycholesterol-induced cell death.

Fodipir_Chelation_Workflow Experimental Workflow for this compound as a Platinum Chelating Agent cluster_treatment Treatment cluster_analysis Analysis Cells_or_Animal_Model Cell Culture or Animal Model Platinum_Drug Administer Platinum- Based Drug (e.g., Cisplatin) Cells_or_Animal_Model->Platinum_Drug Fodipir_Treatment Administer this compound Platinum_Drug->Fodipir_Treatment Co-treatment or Post-treatment Toxicity_Assay Assess Cytotoxicity or In Vivo Toxicity Fodipir_Treatment->Toxicity_Assay Platinum_Levels Measure Intracellular or Tissue Platinum Levels Fodipir_Treatment->Platinum_Levels

Caption: Workflow for evaluating this compound's platinum chelation efficacy.

Fodipir_MRI_Workflow Experimental Workflow for this compound (as Mangathis compound) in MRI Animal_Model Prepare Animal Model with Suspected Liver Lesions Baseline_MRI Acquire Baseline T1-weighted MR Images Animal_Model->Baseline_MRI Mangafodipir_Injection Intravenous Injection of Mangathis compound Trisodium Baseline_MRI->Mangafodipir_Injection Post_Contrast_MRI Acquire Post-Contrast T1-weighted MR Images Mangafodipir_Injection->Post_Contrast_MRI Allow for uptake by hepatocytes Image_Analysis Analyze Signal Intensity Changes in Liver and Lesions Post_Contrast_MRI->Image_Analysis

Caption: Workflow for using Mangathis compound as a liver contrast agent in MRI.

References

minimizing Fodipir degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Fodipir during experimental procedures. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experiments?

A1: this compound, a dipyridoxyl diphosphate (B83284) compound, is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation. The stability of this compound can be significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents in your experimental setup.

Q2: My this compound solution appears to be losing potency over a short period. What could be the cause?

A2: Rapid loss of potency is often attributed to improper storage or handling. This compound solutions, especially when not stored at the recommended low temperatures and protected from light, can degrade. Hydrolysis of the phosphate (B84403) ester bonds is a common cause of degradation in aqueous solutions.

Q3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC). Could these be this compound degradation products?

A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks likely represent hydrolysis products, such as the monophosphate derivative or free pyridoxal (B1214274), or products of oxidation. It is recommended to perform forced degradation studies to tentatively identify these degradation products.

Q4: How should I prepare and store my this compound stock solutions to ensure maximum stability?

A4: To maximize stability, this compound stock solutions should be prepared in a suitable solvent and stored at low temperatures. For long-term storage, it is recommended to store aliquots at -80°C or -20°C in tightly sealed vials, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Avoid repeated freeze-thaw cycles. For aqueous solutions, sterile filtration is advised.[1]

Q5: Is this compound sensitive to light? What precautions should I take?

A5: Yes, compounds containing a pyridoxal moiety can be light-sensitive. It is crucial to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil.[2] Conduct experiments under subdued lighting conditions whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause: Degradation of this compound during the experiment.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Prepare fresh this compound solutions for each experiment.

    • Control Experimental Conditions: Maintain consistent pH, temperature, and light conditions across all experiments.

    • Analyze for Degradants: Use an appropriate analytical method, such as HPLC, to check for the presence of degradation products in your this compound stock and working solutions.

    • Review Protocol: Ensure your experimental protocol does not involve conditions known to promote this compound degradation (e.g., extreme pH, high temperatures, exposure to strong light).

Issue 2: Precipitation observed in this compound solutions.
  • Possible Cause: Poor solubility at the prepared concentration or pH, or interaction with buffer components.

  • Troubleshooting Steps:

    • Check Solubility: Confirm the solubility of this compound in your chosen solvent and buffer system. Sonication may aid dissolution.[1]

    • Adjust pH: The solubility of phosphate-containing compounds can be pH-dependent. Experiment with slight adjustments to the buffer pH.

    • Buffer Compatibility: Ensure that the buffer components do not react with this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides an estimated stability profile based on the known behavior of similar pyridoxal phosphate and organophosphate compounds. Researchers should perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.

ParameterConditionExpected Stability of this compoundRecommendations
pH Acidic (pH < 4)LowAvoid prolonged exposure to acidic conditions.
Neutral (pH 6-8)Moderate to HighMaintain pH within this range for optimal stability.
Alkaline (pH > 8)Low to ModerateBe cautious with alkaline conditions as they can catalyze hydrolysis.
Temperature -80°C / -20°CHigh (months to years)Recommended for long-term storage of stock solutions.[1]
4°CModerate (days to weeks)Suitable for short-term storage of working solutions.
Room TemperatureLow (hours to days)Prepare fresh solutions and use them promptly.
Light Exposed to LightLowProtect from light at all times using amber vials or foil.
Protected from LightHighStandard practice for handling light-sensitive compounds.
Atmosphere AirModerateRisk of oxidation.
Inert (N₂, Ar)HighRecommended for long-term storage to prevent oxidation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature.

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).

    • Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., UV and/or visible light).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Collect samples at various time points.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Monitor for the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Fodipir_Degradation_Pathway cluster_products Degradation Products This compound This compound (Dipyridoxyl Diphosphate) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (Light) This compound->Photolysis MonoP Mono-phosphate Derivative Hydrolysis->MonoP Oxidized Oxidized Products Oxidation->Oxidized Photo Photodegradation Products Photolysis->Photo Pyridoxal Free Pyridoxal MonoP->Pyridoxal

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo Analyze Analyze Samples (e.g., HPLC) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Workflow for a this compound forced degradation study.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_Solution Is solution fresh? Start->Check_Solution Sol_Fresh Prepare fresh solution Check_Solution->Sol_Fresh Yes Sol_Old Use fresh solution Check_Solution->Sol_Old No Check_Conditions Are conditions controlled? Cond_Control Maintain consistent conditions Check_Conditions->Cond_Control Yes Cond_Vary Standardize conditions Check_Conditions->Cond_Vary No Analyze_Degradants Analyze for degradants? Deg_Present Identify degradants, optimize conditions Analyze_Degradants->Deg_Present Yes Deg_Absent Proceed with caution Analyze_Degradants->Deg_Absent No Review_Protocol Review protocol? Prot_OK Investigate other variables Review_Protocol->Prot_OK OK Prot_Issue Modify protocol to avoid harsh conditions Review_Protocol->Prot_Issue Issue Found Sol_Fresh->Check_Conditions Cond_Control->Analyze_Degradants Deg_Absent->Review_Protocol

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Fodipir vs. PLED (pyridoxyl ethylenediamine) cytoprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cytoprotective agents, Fodipir (also known as dipyridoxyl diphosphate (B83284) or DPDP) and its dephosphorylated derivative, pyridoxyl ethylenediamine (B42938) (PLED), have emerged as significant molecules of interest for researchers in drug development and cellular biology. Both compounds are metabolites of Mangathis compound, a magnetic resonance imaging contrast agent that has demonstrated protective effects against oxidative stress-induced cell damage. This guide provides a detailed comparison of the cytoprotective efficacy of this compound and PLED, supported by experimental data, to assist researchers in making informed decisions for their studies.

Quantitative Comparison of Cytoprotective Efficacy

The cytoprotective effects of this compound and PLED have been evaluated in various in vitro models. The following tables summarize key quantitative data from comparative studies.

Table 1: Cytoprotective Effect against 7β-Hydroxycholesterol-Induced Cell Death in U937 Cells

Treatment GroupConcentration% Cell Viability (Mean ± SEM)% Reduction in ROS (Mean ± SEM)% Lysosomal Membrane Permeabilization (LMP) (Mean ± SEM)
Control-100 ± 00 ± 05 ± 1
7β-Hydroxycholesterol (7β-OH)28 µM55 ± 3100 ± 545 ± 4
This compound (DPDP) + 7β-OH100 µM85 ± 430 ± 315 ± 2
MnPLED + 7β-OH100 µM82 ± 535 ± 418 ± 3

Data extracted from Laskar A, et al. Pharmacology. 2013;92(3-4):182-6.[1][2]

Table 2: Comparative Cytotoxicity in CT26 Cancer Cells (IC50 Values)

CompoundIC50 (µM)
This compound (DPDP)31.23
PLED32.69

Data extracted from Karlsson JOG, et al. Antioxidants (Basel). 2021;10(5):713.

The data indicates that both this compound and PLED (in the form of MnPLED) exhibit significant and comparable cytoprotective effects against 7β-hydroxycholesterol-induced toxicity in U937 cells.[1][2] They effectively rescue cells from death by mitigating the production of reactive oxygen species (ROS) and preventing lysosomal membrane permeabilization.[1] Furthermore, their cytotoxic profiles in CT26 cancer cells are nearly identical, suggesting similar intrinsic potencies.

Mechanism of Cytoprotection

The primary mechanism underlying the cytoprotective effects of this compound and PLED is their ability to counteract oxidative stress. This is achieved through a combination of direct and indirect antioxidant actions.

  • Reduction of Reactive Oxygen Species (ROS): Both molecules have been shown to significantly decrease the intracellular levels of ROS induced by cytotoxic agents. This is likely due to their ability to scavenge free radicals directly and chelate transition metal ions like iron, which catalyze the formation of highly reactive hydroxyl radicals.

  • Stabilization of Lysosomal and Mitochondrial Membranes: A key consequence of reduced oxidative stress is the stabilization of subcellular organelle membranes. This compound and PLED prevent the permeabilization of lysosomal and mitochondrial membranes, thus inhibiting the release of pro-apoptotic factors and hydrolytic enzymes into the cytoplasm, which would otherwise trigger cell death pathways.

The dephosphorylation of this compound to PLED does not appear to significantly alter these protective pharmacological actions.

Experimental Protocols

Assessment of Cytoprotection against 7β-Hydroxycholesterol-Induced Cell Death

1. Cell Culture and Treatment:

  • Cell Line: Human monocytic cell line U937.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Pre-treatment: U937 cells are pre-treated with either 100 µM this compound (Dp-dp) or 100 µM MnPLED for 8 hours.

  • Induction of Cytotoxicity: Following pre-treatment, cells are exposed to 28 µM 7β-hydroxycholesterol (7β-OH) for 18 hours.

2. Measurement of Cell Viability:

  • Method: Trypan blue exclusion assay.

  • Procedure: Cells are harvested, stained with trypan blue, and the percentage of viable (unstained) cells is determined by counting under a microscope.

3. Determination of Intracellular ROS Levels:

  • Method: Dichlorofluorescein diacetate (DCF-DA) assay.

  • Procedure: Cells are incubated with DCF-DA, which is deacetylated by intracellular esterases and then oxidized by ROS to the fluorescent compound dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microplate reader.

4. Assessment of Lysosomal Membrane Permeabilization (LMP):

  • Method: Acridine (B1665455) orange relocation assay.

  • Procedure: Cells are stained with acridine orange, a lysosomotropic base that fluoresces red in intact lysosomes. Upon LMP, acridine orange leaks into the cytosol and nucleus, where it fluoresces green. The shift in fluorescence from red to green is quantified by flow cytometry or fluorescence microscopy.

Visualizing the Processes

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis U937 U937 Cell Culture Pretreat Pre-treatment (8h) - this compound (100 µM) - MnPLED (100 µM) U937->Pretreat Induce Induce Cytotoxicity (18h) - 7β-OH (28 µM) Pretreat->Induce Viability Cell Viability (Trypan Blue) Induce->Viability ROS Intracellular ROS (DCF-DA Assay) Induce->ROS LMP Lysosomal Membrane Permeabilization (Acridine Orange) Induce->LMP Compare Compare Treatment Groups to Control Viability->Compare ROS->Compare LMP->Compare

Caption: Experimental workflow for assessing cytoprotective effects.

Proposed Signaling Pathway of Cytoprotection

G cluster_stressor Cellular Stressor cluster_agents Cytoprotective Agents cluster_effects Cellular Effects Stressor e.g., 7β-Hydroxycholesterol ROS Increased ROS Stressor->ROS This compound This compound (DPDP) This compound->ROS Inhibits LMP Lysosomal Membrane Permeabilization This compound->LMP Stabilizes MMP Mitochondrial Membrane Permeabilization This compound->MMP Stabilizes PLED PLED PLED->ROS Inhibits PLED->LMP Stabilizes PLED->MMP Stabilizes ROS->LMP ROS->MMP Apoptosis Apoptosis / Cell Death LMP->Apoptosis MMP->Apoptosis

Caption: Proposed mechanism of this compound and PLED cytoprotection.

References

Fodipir in Neurodegeneration: A Comparative Guide to Neuroprotective Validation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective agent Fodipir and alternative compounds currently under investigation in models of neurodegenerative diseases. This document summarizes available experimental data, details relevant protocols, and visualizes key pathways to facilitate an objective assessment of the therapeutic landscape.

This compound: An Overview of its Neuroprotective Potential

This compound, also known as dipyridoxyl diphosphate (B83284) (DPDP), is the primary active metabolite of Mangathis compound (Manganese(II) N,N'-dipyridoxyl-ethylenediamine-N,N'-diacetate-5,5'-bis(phosphate)). While initially developed as a contrast agent for magnetic resonance imaging (MRI), its pharmacological properties have garnered interest for their potential cytoprotective and neuroprotective effects.

The proposed mechanisms of this compound's protective action primarily revolve around its antioxidant and metal-chelating properties. Research suggests that this compound and its dephosphorylated derivative, dipyridoxyl ethyldiamine (PLED), can mitigate cellular damage by reducing reactive oxygen species (ROS) and preventing lysosomal membrane permeabilization[1]. This is a crucial aspect of neuroprotection, as oxidative stress is a well-established contributor to neuronal cell death in a range of neurodegenerative disorders.

Furthermore, studies have indicated that this compound possesses a high affinity for binding neurotoxic platinum ions (Pt2+)[2]. This chelating activity has been explored in the context of chemotherapy-induced peripheral neuropathy, suggesting a potential role in mitigating neurotoxicity from heavy metals[2].

Despite these promising cytoprotective mechanisms, a comprehensive validation of this compound's neuroprotective efficacy in established preclinical models of major neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, Huntington's disease, or Amyotrophic Lateral Sclerosis (ALS), is not extensively documented in publicly available scientific literature. To provide a broader context for researchers, this guide will now focus on a comparative analysis of alternative neuroprotective agents that have been evaluated in these specific disease models.

Comparative Analysis of Neuroprotective Agents in Neurodegeneration Models

The following sections present data on alternative compounds, offering a benchmark against which the potential of this compound could be assessed in future studies.

Alternative Neuroprotective Agents in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Preclinical models often utilize neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) to mimic this pathology.

CompoundModelKey Quantitative ResultsPutative Mechanism of Action
D-Ala2-GIP-glu-PAL MPTP-induced mouse model of PD- Restored the number of tyrosine hydroxylase (TH) positive neurons in the substantia nigra. - Improved locomotor and exploratory activity.- Activates the cAMP/PKA/CREB signaling pathway. - Reduces neuroinflammation (astrocyte and microglia activation). - Inhibits apoptosis.
Formononetin MPP+-induced C. elegans and SH-SY5Y cell models of PD- Significantly reduced ROS accumulation. - Improved dopaminergic neuron vitality and dyskinesia in C. elegans. - Enhanced mitochondrial membrane potential and cell viability in SH-SY5Y cells.- Activates the Nrf2 signaling pathway.
Fenofibrate Rotenone-induced rat model of PD- Reduced depletion of striatal dopamine (B1211576). - Protected against dopaminergic neuronal death in the substantia nigra pars compacta (SNpc). - Attenuated the aggregation of α-synuclein.- PPAR-alpha agonist with anti-inflammatory and antioxidant effects.

This protocol is a standard method for inducing Parkinsonian pathology in rodents to test potential neuroprotective agents.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Pathology: Mice receive intraperitoneal injections of MPTP (e.g., four injections of 20 mg/kg at 2-hour intervals). This leads to the selective destruction of dopaminergic neurons.

  • Treatment Regimen: The test compound (e.g., D-Ala2-GIP-glu-PAL at 25 nmol/kg) is administered, often starting after the MPTP insult to assess its rescue potential.

  • Behavioral Assessment: Locomotor activity, exploratory behavior, and motor coordination are evaluated using tests such as the open field test and rotarod test.

  • Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure levels of dopamine and its metabolites using techniques like high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra. Markers for neuroinflammation, such as GFAP for astrocytes and Iba1 for microglia, are also assessed.

G

G GIP_Analogue D-Ala2-GIP-glu-PAL GIP_Receptor GIP Receptor GIP_Analogue->GIP_Receptor Neuroinflammation Reduced Neuroinflammation GIP_Analogue->Neuroinflammation AC Adenylate Cyclase GIP_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Apoptosis Apoptosis Inhibition PKA->Apoptosis Gene_Expression Gene Expression for Neuronal Survival CREB->Gene_Expression

Alternative Neuroprotective Agents in Huntington's Disease Models

Huntington's disease (HD) is a genetic disorder resulting from a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT) and subsequent neuronal loss, particularly in the striatum.

CompoundModelKey Quantitative ResultsPutative Mechanism of Action
Pridopidine Q175 knock-in mouse model of HD- Upregulated the BDNF pathway (P = 1.73E-10). - Upregulated glucocorticoid receptor response and D1R-associated genes.- Sigma-1 receptor (S1R) agonist. - Promotes neuronal plasticity and survival.
Various Psychotropics Transgenic mouse models of HD (e.g., R6/2)- Lithium: Increased huntingtin autophagy, extended survival. - Sertraline: Preserved striatal volume and memory, improved motor function, extended survival.- Diverse mechanisms including modulation of autophagy, histone acetylation, and neurogenesis.

This is a genetically accurate model that expresses a human huntingtin gene with an expanded CAG repeat.

  • Animal Model: Q175 knock-in mice, which carry the human huntingtin gene with an expanded CAG repeat, and wild-type littermates as controls.

  • Treatment Regimen: Chronic administration of the test compound (e.g., Pridopidine) via drinking water or oral gavage.

  • Behavioral Assessment: A battery of tests is used to assess motor function (e.g., rotarod, grip strength), cognitive deficits (e.g., novel object recognition), and psychiatric-like behaviors (e.g., open field for anxiety).

  • Gene Expression Analysis: Post-mortem analysis of brain tissue (e.g., striatum) using techniques like RNA sequencing or qPCR to identify changes in gene expression and signaling pathways.

  • Histological Analysis: Staining for markers of neuronal survival, mHTT aggregates, and synaptic density.

G

Conclusion

While this compound exhibits promising cytoprotective properties, including antioxidant and metal-chelating activities, its validation in specific, widely accepted models of neurodegenerative diseases like Parkinson's, Alzheimer's, or Huntington's disease is not yet well-documented in the scientific literature. The comparative data presented for alternative agents such as D-Ala2-GIP-glu-PAL, Formononetin, Fenofibrate, and Pridopidine highlight the types of preclinical evidence and mechanistic understanding that are crucial for advancing a compound towards clinical development for neurodegenerative disorders.

Future research on this compound should aim to generate similar robust preclinical data in relevant animal models. This would involve assessing its ability to rescue behavioral deficits, protect vulnerable neuronal populations, and modulate key pathological markers associated with specific neurodegenerative diseases. Such studies will be essential to objectively determine the therapeutic potential of this compound in comparison to other emerging neuroprotective strategies.

References

Fodipir in the Spotlight: A Comparative Analysis of its Antioxidant Prowess in Mitigating ROS-Induced Cellular Damage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of antioxidant performance is critical. This guide provides an objective comparison of Fodipir's efficacy in protecting against reactive oxygen species (ROS) damage versus other established antioxidants. The comparison is supported by available experimental data and detailed methodologies.

This compound (dipyridoxyl diphosphate, DPDP) is a key component of the contrast agent mangathis compound. While mangathis compound was initially developed for magnetic resonance imaging (MRI), its significant antioxidant properties have garnered considerable attention.[1][2] The antioxidant activity of mangathis compound is a dual-action mechanism, leveraging both the manganese ion and the this compound ligand.[1][2][3] This guide will focus on the role of this compound, both as part of the mangathis compound complex and as an independent chelating agent, in mitigating ROS-induced damage.

Quantitative Comparison of Antioxidant Mechanisms

AntioxidantPrimary Mechanism of ActionTarget ROSNotes
This compound (as part of Mangathis compound) Superoxide (B77818) Dismutase (SOD) MimeticSuperoxide radical (O₂⁻)Catalytically converts superoxide to hydrogen peroxide and molecular oxygen.
This compound (as a standalone chelator) Metal Ion ChelationHydroxyl radical (•OH)Prevents the formation of hydroxyl radicals by chelating transition metal ions like iron and copper, thus inhibiting the Fenton reaction.
Vitamin C (Ascorbic Acid) Electron DonorVarious ROS (e.g., superoxide, hydroxyl radical)A potent water-soluble antioxidant that directly scavenges a wide range of ROS.
Trolox (water-soluble Vitamin E analog) Hydrogen Atom DonorPeroxyl radicalsA chain-breaking antioxidant that is effective in inhibiting lipid peroxidation.
N-Acetylcysteine (NAC) Glutathione (B108866) Precursor, Direct ScavengerVarious ROSSupports the endogenous antioxidant system by replenishing glutathione levels and can also directly scavenge some ROS.

Experimental Protocols

Detailed experimental protocols for specifically testing this compound's antioxidant capacity are not extensively published. However, based on its known mechanisms, the following are detailed methodologies for key experiments that would be cited to evaluate its efficacy.

Superoxide Dismutase (SOD) Mimetic Activity Assay

This assay evaluates the ability of a compound to mimic the enzymatic activity of SOD, which catalyzes the dismutation of superoxide radicals.

Principle: The assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or cytochrome c) by superoxide radicals generated by a source (e.g., xanthine (B1682287)/xanthine oxidase system or photochemical generation). The SOD-mimetic activity is quantified by measuring the decrease in the rate of reduction of the detector molecule.

Protocol using Xanthine/Xanthine Oxidase and NBT:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (50 mM, pH 7.4)

    • Xanthine solution (1 mM)

    • Nitroblue tetrazolium (NBT) solution (1.5 mM)

    • Xanthine oxidase solution (0.1 U/mL)

    • Test compound (this compound/Mangathis compound) solutions at various concentrations.

    • Positive control: SOD enzyme.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 50 µL of xanthine solution, and 50 µL of NBT solution to each well.

    • Add 50 µL of the test compound solution or buffer (for control) to the respective wells.

    • Initiate the reaction by adding 50 µL of xanthine oxidase solution to all wells.

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Calculation:

    • The percentage inhibition of NBT reduction is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (concentration of the compound that causes 50% inhibition) can be determined by plotting the percentage inhibition against the concentration of the test compound.

Metal Chelating Activity Assay

This assay determines the ability of a compound to chelate transition metal ions, thereby preventing them from participating in ROS-generating reactions like the Fenton reaction.

Principle: The assay is based on the competition between the test compound and a metal-binding indicator (e.g., ferrozine) for a metal ion (e.g., Fe²⁺). The formation of the colored complex between the indicator and the metal ion is measured spectrophotometrically. A decrease in color intensity indicates the chelating activity of the test compound.

Protocol using Ferrozine (B1204870):

  • Reagent Preparation:

    • HEPES buffer (20 mM, pH 7.2)

    • FeCl₂ solution (2 mM)

    • Ferrozine solution (5 mM)

    • Test compound (this compound) solutions at various concentrations.

    • Positive control: EDTA.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of HEPES buffer and 50 µL of the test compound solution or buffer (for control).

    • Add 25 µL of FeCl₂ solution to each well and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of ferrozine solution to all wells.

    • Incubate the plate for 10 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculation:

    • The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without the test compound) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The antioxidant action of this compound, particularly as part of mangathis compound, involves direct scavenging of superoxide radicals, which can prevent the activation of downstream pro-inflammatory and apoptotic signaling pathways often triggered by oxidative stress. A key transcription factor in the cellular defense against oxidative stress is Nrf2 (Nuclear factor erythroid 2-related factor 2). While direct evidence linking this compound to Nrf2 activation is limited, its ability to reduce the cellular ROS load suggests a potential indirect influence on this pathway.

Below are diagrams illustrating the proposed mechanism of action and a typical experimental workflow for assessing cytoprotection against ROS damage.

SOD_Mimetic_Action ROS Reactive Oxygen Species (ROS) Superoxide Superoxide (O₂⁻) ROS->Superoxide generates CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) Superoxide->CellularDamage causes Mangathis compound Mangathis compound (Mn-Fodipir) Superoxide->Mangathis compound is scavenged by H2O2 Hydrogen Peroxide (H₂O₂) H2O2->CellularDamage can lead to (if not detoxified) Mangathis compound->H2O2 converts to

Caption: SOD mimetic action of Mangathis compound.

Metal_Chelation_Action Fe2 Fe²⁺ This compound This compound Fe2->this compound chelated by Fenton_Reaction Fenton Reaction H2O2 H₂O₂ OH_radical Hydroxyl Radical (•OH) CellularDamage Severe Cellular Damage OH_radical->CellularDamage This compound->Fenton_Reaction inhibits Fenton_Reaction->OH_radical

Caption: this compound's metal chelation mechanism.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assessment of Oxidative Stress and Cytotoxicity cluster_2 Data Analysis Cells Culture Cells (e.g., Endothelial cells, Neurons) Pretreatment Pre-treat with this compound or other Antioxidants Cells->Pretreatment ROS_Induction Induce Oxidative Stress (e.g., H₂O₂, Ox-LDL) Pretreatment->ROS_Induction ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA assay) ROS_Induction->ROS_Measurement Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) ROS_Induction->Viability_Assay Apoptosis_Assay Detect Apoptosis (e.g., Annexin V/PI staining) ROS_Induction->Apoptosis_Assay Data_Analysis Compare effects of this compound with other antioxidants ROS_Measurement->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing cytoprotection.

Nrf2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Increased ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation leads to Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates This compound This compound/Mangathis compound This compound->ROS reduces

Caption: Proposed role of this compound in Nrf2 pathway.

References

A Comparative Analysis of Fodipir and Deferoxamine as Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Fodipir (dipyridoxyl diphosphate) and Deferoxamine, two distinct chemical entities with the capacity for metal chelation. While Deferoxamine is a clinically established iron chelator, this compound's primary application has been as a component of the MRI contrast agent Mangathis compound. This comparison aims to objectively evaluate their potential and documented performance as iron chelators, supported by available data.

Executive Summary

Deferoxamine is a potent and well-documented iron chelator used extensively in the treatment of iron overload conditions. In contrast, this compound is primarily known as the organic ligand in the MRI contrast agent Mangathis compound. Direct comparative studies of this compound and Deferoxamine as iron chelators are not available in the current body of scientific literature. This analysis, therefore, extrapolates the potential of this compound as an iron chelator from its known chemical properties and preclinical findings and contrasts it with the established clinical profile of Deferoxamine.

Data Presentation: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Dipyridoxyl Diphosphate)Deferoxamine
Chemical Formula C22H32N4O14P2[1]C25H48N6O8
Molecular Weight 638.46 g/mol [1]560.68 g/mol
Administration Intravenous (as part of Mangathis compound)[2][3]Intravenous, Subcutaneous, Intramuscular[2]
Primary Clinical Use Component of an MRI contrast agent (Mangathis compound)Treatment of chronic iron overload
Metabolism Dephosphorylated to dipyridoxyl ethyldiamine (PLED)Primarily metabolized by plasma enzymes
Elimination Predominantly via urinePrimarily via urine (as ferrioxamine)

Mechanism of Action

Deferoxamine is a hexadentate ligand with a very high affinity for ferric iron (Fe³⁺). It forms a stable, water-soluble complex called ferrioxamine, which is then excreted by the kidneys. Deferoxamine can chelate iron from ferritin and hemosiderin but does not readily remove iron from transferrin or heme-containing proteins.

This compound , as part of Mangathis compound, dissociates to release manganese and the this compound ligand. Preclinical studies suggest that this compound itself possesses cytoprotective properties by reducing reactive oxygen species (ROS). While not primarily studied as an iron chelator, its chemical structure suggests a potential for metal binding. One study indicated that this compound (DPDP) binds to Platinum (Pt²⁺) with high affinity. Its affinity for iron has not been extensively quantified in a therapeutic context.

Experimental Protocols

Detailed experimental protocols for direct comparison are not available due to the lack of head-to-head studies. However, the methodologies for evaluating each compound in their respective contexts are outlined below.

Deferoxamine: Clinical Efficacy in Iron Overload

Study Design: Randomized, controlled clinical trials in patients with transfusional iron overload (e.g., thalassemia major).

Methodology:

  • Patient Population: Patients with documented iron overload, typically with serum ferritin levels >1000 ng/mL.

  • Intervention: Administration of Deferoxamine via subcutaneous or intravenous infusion over 8-12 hours, typically 5-7 days a week.

  • Efficacy Assessment:

    • Primary Endpoint: Change in serum ferritin levels from baseline.

    • Secondary Endpoints: Change in liver iron concentration (LIC) measured by biopsy or magnetic resonance imaging (MRI T2), and assessment of cardiac iron levels (cardiac T2 MRI).

  • Safety Assessment: Monitoring for adverse events, including local injection site reactions, auditory and ocular toxicity, and growth retardation in children.

This compound: Preclinical Assessment of Cytoprotection

Study Design: In vitro studies using cell cultures.

Methodology:

  • Cell Line: U937 cells (a human monocytic cell line).

  • Intervention: Pre-treatment with this compound (DPDP) followed by exposure to an oxidizing agent (7β-hydroxycholesterol).

  • Efficacy Assessment:

    • Measurement of cellular reactive oxygen species (ROS) production.

    • Assessment of apoptosis and lysosomal membrane permeabilization.

  • Outcome: this compound demonstrated a protective effect against oxidative stress-induced cell death.

Comparative Efficacy and Safety

FeatureThis compoundDeferoxamine
Iron Chelation Efficacy Not clinically established for iron overload. Preclinical data on metal binding exists, but not specifically for therapeutic iron chelation.Clinically proven to be effective in reducing serum ferritin and liver and cardiac iron stores in patients with iron overload.
Clinical Evidence Limited to its role in Mangathis compound for MRI and preclinical studies on cytoprotection and other metal chelation. Phase III trials for Mangathis compound focused on its safety and efficacy as a contrast agent.Extensive clinical trial data and long-term clinical use supporting its efficacy and safety profile for iron chelation.
Safety Profile As part of Mangathis compound, it is generally well-tolerated. Common adverse events include nausea and headache. Mangathis compound was withdrawn from the US and European markets for commercial reasons.Known side effects include local injection site reactions, auditory and ocular toxicity, and growth failure in children with long-term use.

Signaling Pathways and Experimental Workflow Diagrams

Deferoxamine_Mechanism Excess Iron Excess Iron Ferrioxamine Complex Ferrioxamine Complex Excess Iron->Ferrioxamine Complex Chelation Deferoxamine Deferoxamine Deferoxamine->Ferrioxamine Complex Kidney Kidney Ferrioxamine Complex->Kidney Urine Excretion Urine Excretion Kidney->Urine Excretion Fodipir_Preclinical_Workflow cluster_protocol Experimental Protocol Cell Culture (U937) Cell Culture (U937) Pre-treatment with this compound Pre-treatment with this compound Cell Culture (U937)->Pre-treatment with this compound Induction of Oxidative Stress Induction of Oxidative Stress Pre-treatment with this compound->Induction of Oxidative Stress Cellular Analysis Cellular Analysis Induction of Oxidative Stress->Cellular Analysis Measurement of ROS Measurement of ROS Cellular Analysis->Measurement of ROS Apoptosis Assay Apoptosis Assay Cellular Analysis->Apoptosis Assay

References

A Comparative Analysis of Fodipir and Other Platinum Chelating Agents for Mitigating Chemotherapy-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fodipir (dipyridoxyl diphosphate (B83284) or DPDP) and other notable platinum chelating agents used to counteract the toxic side effects of platinum-based chemotherapy. The primary focus is on the efficacy of these agents in reducing systemic toxicities, such as nephrotoxicity and neurotoxicity, while preserving the anti-tumor effectiveness of drugs like cisplatin (B142131), carboplatin, and oxaliplatin. This comparison is based on available preclinical and clinical data.

Introduction to Platinum Chelating Agents

Platinum-based drugs are a cornerstone of cancer therapy, but their use is often limited by severe side effects, including kidney damage, nerve damage, and myelosuppression.[1][2] These toxicities arise from the indiscriminate binding of platinum compounds to various biological molecules. Platinum chelating agents are compounds designed to bind with platinum ions, forming stable, less toxic complexes that can be more easily excreted from the body. An ideal chelating agent should selectively remove platinum from healthy tissues without compromising its concentration and cytotoxic effect within tumor cells.

This compound (DPDP): An Emerging Candidate

This compound is the organic chelating ligand found in the MRI contrast agent Mangathis compound (MnDPDP).[3][4] While not originally developed as a platinum chelator, recent studies have highlighted its potential in this role. Research suggests that this compound may bind to platinum (Pt²⁺) with a high affinity, potentially higher than its affinity for endogenous metals like zinc (Zn²⁺).[5] This has led to investigations into its use for mitigating chronic chemotherapy-induced peripheral neuropathy (CIPN) associated with platinum drugs like oxaliplatin. After administration, Mangathis compound dissociates, releasing the this compound ligand, which is then distributed to extracellular fluid and eliminated through urine.

Comparative Overview of Key Platinum Chelating Agents

This guide compares this compound with other well-documented platinum chelating agents: Diethyldithiocarbamate (DDTC), Mesna (B1676310), and Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS).

  • Diethyldithiocarbamate (DDTC): A major metabolite of disulfiram, DDTC has been studied for its ability to reduce the toxicity of high-dose cisplatin. It is known to protect against cisplatin-induced nephrotoxicity.

  • Mesna (Sodium 2-mercaptoethanesulfonate): Primarily used to prevent hemorrhagic cystitis induced by the chemotherapeutic agents ifosfamide (B1674421) and cyclophosphamide. It can react with and inactivate platinum agents, which can be a concern for therapeutic efficacy.

  • Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS): A water-soluble chelating agent used in the treatment of heavy metal poisoning. Its efficacy in reducing cisplatin-induced nephrotoxicity has been explored.

Quantitative Data on Efficacy

The following tables summarize key quantitative findings from various studies. It is important to note that these results are from different experimental models and are not from direct head-to-head comparative trials.

Table 1: Efficacy in Reducing Cisplatin-Induced Nephrotoxicity

Chelating AgentAnimal ModelKey FindingsReference
DDTC RatDDTC rescue (750 mg/kg IP) 2 hours after cisplatin (7.5 mg/kg IV) resulted in a grossly normal kidney histology compared to widespread degeneration and necrosis in the cisplatin-only group.
RatIn rats treated with cisplatin (DDP), DDTC administration effectively inhibited nephrotoxic effects.
GMDTC Mouse (4T1 breast cancer model)Co-treatment with GMDTC reduced cisplatin-induced elevations in blood urea (B33335) nitrogen and plasma creatinine (B1669602) and ameliorated renal tubular damage.
Mesna RatCo-administration of mesna with cisplatin significantly increased ovarian Superoxide Dismutase (SOD) and Glutathione (GSH) levels compared to cisplatin alone, indicating a reduction in oxidative stress.

Table 2: Impact on Antitumor Efficacy

Chelating AgentTumor ModelKey FindingsReference
DDTC Rat (Mammary tumor 13762)Low-dose intravenous DDTC rescue led to a tumor response identical to that observed without rescue. High-dose intraperitoneal rescue resulted in earlier relapse.
GMDTC Mouse (4T1 breast cancer model)Co-treatment of cisplatin with GMDTC did not affect cisplatin's antitumor efficacy. Tumor growth, size, and metastasis were comparable between the cisplatin-only and cisplatin-GMDTC groups.
Mesna In Vitro (Malignant glioma cells)Mesna protected all tested cell lines from the cytotoxicity of cisplatin and carboplatin.
In Vitro (HepG2 cells)Mesna did not markedly suppress the anti-tumor effects of cisplatin.

Visualizing Mechanisms and Workflows

Signaling and Intervention Pathways

The following diagrams illustrate the proposed mechanism of this compound and the general workflow for evaluating platinum chelators.

Fodipir_Mechanism cluster_body Patient's Body MnDPDP Mangathis compound (MnDPDP) Administered IV Dissociation Dissociation in Plasma MnDPDP->Dissociation This compound Free this compound (DPDP) Dissociation->this compound Pt_Fodipir_Complex Non-Toxic Pt-Fodipir Complex This compound->Pt_Fodipir_Complex Chelation Pt_Drug Platinum Drug (e.g., Oxaliplatin) Toxic_Pt Toxic Pt²⁺ Ions in Healthy Tissue (e.g., Nerves) Pt_Drug->Toxic_Pt Toxic_Pt->Pt_Fodipir_Complex Excretion Renal Excretion Pt_Fodipir_Complex->Excretion

Caption: Proposed mechanism of this compound in chelating toxic platinum ions.

Experimental_Workflow cluster_workflow Preclinical Evaluation of a Platinum Chelator Animal_Model 1. Establish Tumor-Bearing Animal Model (e.g., Mouse, Rat) Treatment_Groups 2. Create Treatment Groups: - Vehicle Control - Platinum Drug Only - Platinum Drug + Chelator - Chelator Only Animal_Model->Treatment_Groups Dosing 3. Administer Platinum Drug and Chelating Agent Treatment_Groups->Dosing Monitoring 4. Monitor: - Tumor Growth - Body Weight - Survival Dosing->Monitoring Toxicity_Assessment 5. Assess Toxicity: - Blood Chemistry (BUN, Creatinine) - Complete Blood Count - Histopathology of Organs (Kidney, Liver) Dosing->Toxicity_Assessment Efficacy_Analysis 6. Analyze Antitumor Efficacy and Toxicity Reduction Monitoring->Efficacy_Analysis Toxicity_Assessment->Efficacy_Analysis

References

Fodipir's Cytoprotective Effects: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Fodipir's performance with alternative cytoprotective agents, supported by experimental data.

This compound (dipyridoxyl diphosphate, DPDP), the chelating ligand of the former MRI contrast agent Mangathis compound, has garnered scientific interest for its intrinsic pharmacological activities.[1][2] This guide provides a comparative analysis of this compound's cytoprotective effects, primarily focusing on its antioxidant and metal-chelating properties. We present available data from studies on various cell lines and compare its performance with its derivative, Calmangathis compound, and other established cytoprotective agents.

Mechanism of Action: A Dual Approach to Cytoprotection

This compound and its derivatives are understood to exert their protective effects through two primary mechanisms:

  • Antioxidant Activity: this compound and its metabolites can act as scavengers of reactive oxygen species (ROS), mitigating cellular damage caused by oxidative stress. This is attributed to their ability to mimic the activity of superoxide (B77818) dismutase (SOD), a key enzyme in the cellular antioxidant defense system.[3][4]

  • Metal Chelation: this compound possesses the ability to chelate metal ions. This is significant in contexts of metal-induced toxicity, such as in the case of platinum-based chemotherapy agents, where it may reduce side effects by binding to the toxic metal ions.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound's cytoprotective action.

Fodipir_Signaling_Pathway Proposed Signaling Pathway of this compound's Cytoprotective Effects Oxidative_Stress Oxidative Stress (e.g., Chemotherapy, 7β-OH-cholesterol) ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Cellular_Damage Cellular Damage (Apoptosis, LMP) ROS->Cellular_Damage Protection Cytoprotection (Reduced Apoptosis, Stabilized Lysosomes) This compound This compound (DPDP) / MnPLED Chelation Metal Chelation This compound->Chelation ROS_Scavenging ROS Scavenging (SOD Mimetic Activity) This compound->ROS_Scavenging Inhibits Metal_Ions Toxic Metal Ions (e.g., Platinum) Metal_Ions->Cellular_Damage Chelation->Metal_Ions Detoxification Detoxification and Excretion Chelation->Detoxification ROS_Scavenging->ROS Reduced_ROS Reduced ROS Levels ROS_Scavenging->Reduced_ROS Reduced_ROS->Protection

Caption: Proposed mechanism of this compound's cytoprotective action.

Comparative Performance Data

The following tables summarize the available quantitative data on the cytotoxic and cytoprotective effects of this compound and its derivatives in different cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds in CT26 Murine Colon Carcinoma Cells

CompoundIC50 (µM)Relative Efficacy (vs. This compound)
This compound (DPDP)~20 (estimated)1
Calmangathis compound~20 (estimated)~1
Mangathis compound>400~0.05
MnPLED~70~0.29

Data extracted from a study on CT26 cells, where the cytotoxic activity of this compound and Calmangathis compound was found to be about 20 times higher than that of Mangathis compound. MnPLED was six times more potent than Mangathis compound.

Table 2: Cytoprotective Effects of this compound and its Metabolite in U937 Human Monocytic Cells

TreatmentInducing AgentMeasured EffectOutcome
This compound (DPDP) (100 µmol/l)7β-hydroxycholesterol (28 µmol/l)ROS production, Apoptosis, Lysosomal membrane permeabilization (LMP)Protection against 7β-OH-induced cytotoxicity by reducing cellular ROS and stabilizing lysosomal membranes.
MnPLED (100 µmol/l)7β-hydroxycholesterol (28 µmol/l)ROS production, Apoptosis, Lysosomal membrane permeabilization (LMP)Similar protective effect to this compound, indicating dephosphorylation does not affect its pharmacological actions.

Comparison with Alternatives

Direct quantitative comparisons of this compound with other well-established cytoprotective agents in a wide range of cell lines are limited in the currently available literature. However, based on its mechanisms of action, potential alternatives for specific applications can be considered.

For Antioxidant Effects:

  • N-acetylcysteine (NAC): A well-established antioxidant and a precursor to the intracellular antioxidant glutathione. Studies have shown NAC's ability to reduce ROS and protect various cell types from oxidative stress-induced damage. A direct comparison of the ROS scavenging efficacy of this compound and NAC across different cell lines would be beneficial.

For Metal Chelation:

  • Edetate Disodium (EDTA): A common chelating agent used to treat heavy metal poisoning. Comparative studies on the chelation efficiency of different agents have shown that the effectiveness can be metal-specific. Further research is needed to directly compare the platinum-chelation efficacy of this compound with EDTA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments relevant to assessing the cytoprotective effects of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a standard method to assess cell viability and can be used to determine the IC50 value of this compound and its analogues.

  • Cell Seeding: Seed cells (e.g., CT26, U937, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Calmangathis compound, and other test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Measurement of Intracellular ROS using DCFDA Assay

This protocol measures the level of intracellular reactive oxygen species to assess the antioxidant activity of this compound.

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Once attached, pre-treat the cells with various concentrations of this compound or a positive control (e.g., N-acetylcysteine) for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 7β-hydroxycholesterol to the wells (excluding the negative control wells) and incubate for the desired time.

  • DCFDA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the percentage of ROS scavenging.

Experimental_Workflow General Experimental Workflow for Assessing this compound's Cytoprotective Effects Start Start Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Treatment Treatment with this compound/ Alternatives and/or Inducing Agent Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay ROS_Assay ROS Scavenging Assay (e.g., DCFDA) Treatment->ROS_Assay Data_Analysis Data Analysis (IC50, % ROS reduction) Cytotoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis Comparison Comparative Analysis of This compound and Alternatives Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

The available data suggests that this compound and its derivative, Calmangathis compound, exhibit cytoprotective effects in certain cell lines, primarily through antioxidant and metal-chelating mechanisms. However, to establish a comprehensive understanding of their therapeutic potential, further research is warranted. Specifically, future studies should focus on:

  • Broadening the Scope: Conducting cross-validation studies of this compound's effects in a wider array of cancer and normal cell lines to assess its spectrum of activity and potential for selective protection.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound and Calmangathis compound with standard cytoprotective agents like N-acetylcysteine and EDTA to quantitatively assess their relative efficacy.

  • In Vivo Validation: Translating the in vitro findings to in vivo animal models to evaluate the systemic effects, pharmacokinetics, and therapeutic efficacy of this compound and its derivatives in a more complex biological system.

By addressing these research gaps, a clearer picture of this compound's potential as a cytoprotective agent in various clinical applications can be elucidated.

References

A Comparative Analysis of Mangafodipir and Calmangafodipir: Stability and Efficacy as Superoxide Dismutase Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Mangafodipir and its successor, Calmangathis compound, focusing on their chemical stability and therapeutic efficacy. Both compounds are recognized for their manganese superoxide (B77818) dismutase (MnSOD) mimetic activity, which allows them to protect healthy cells from oxidative stress.[1][2] However, structural differences between the two lead to significant variations in their in vivo behavior and therapeutic potential.

Executive Summary

Calmangathis compound demonstrates superior stability and efficacy as a therapeutic agent compared to Mangathis compound. The replacement of 80% of the manganese (Mn²⁺) ions in Mangathis compound with calcium (Ca²⁺) ions to form Calmangathis compound results in a more stable complex in vivo.[1][2] This enhanced stability reduces the release of free Mn²⁺, leading to a better safety profile, particularly concerning neurotoxicity, and a more potent therapeutic effect as a superoxide dismutase (SOD) mimetic.[1] At equivalent Mn²⁺ doses, Calmangathis compound provides significantly greater protection against chemotherapy-induced myelosuppression.

Chemical Structure and Stability

Mangathis compound is a chelate of manganese and the ligand this compound (dipyridoxyl diphosphate, DPDP). While initially developed as an MRI contrast agent, its therapeutic potential as an SOD mimetic was discovered. The efficacy of Mangathis compound as a contrast agent relies on the in vivo dissociation of Mn²⁺ from the this compound ligand. Conversely, its therapeutic SOD mimetic activity is dependent on the intact Mn²⁺-fodipir complex.

A significant drawback of Mangathis compound is its low in vivo stability, with approximately 80% of the complex dissociating after intravenous injection. This dissociation is largely driven by transmetallation with plasma zinc (Zn²⁺), which has a much higher affinity for the this compound ligand than Mn²⁺.

Calmangathis compound was designed to address this stability issue. In Calmangathis compound, four out of the five manganese ions are replaced with calcium ions, resulting in the chemical structure [Ca₄Mn(DPDP)₅]. The presence of calcium stabilizes the complex, significantly reducing the release of free Mn²⁺. This stabilization is achieved by the calcium ions binding to available plasma zinc, thereby preventing the displacement of the therapeutically active manganese.

Table 1: Comparative Stability of Mangathis compound vs. Calmangathis compound

ParameterMangathis compoundCalmangathis compoundReference
In Vivo Mn²⁺ Dissociation ~80%Significantly lower
Primary Cause of Instability Transmetallation with plasma Zn²⁺Stabilized by Ca²⁺ binding of plasma Zn²⁺
Therapeutic Activity Dependence Intact Mn²⁺-fodipir complexIntact Mn²⁺-fodipir complex
In Vivo Stability of Mn²⁺ Complex LowerMore than double that of Mangathis compound

Efficacy as a Chemotherapy Adjunct

The enhanced stability of Calmangathis compound directly translates to superior therapeutic efficacy. As an adjunct to chemotherapy, its primary role is to protect healthy tissues, particularly bone marrow, from the cytotoxic effects of anticancer drugs.

In a key preclinical study, the efficacy of both compounds was compared in BALB/c mice treated with the chemotherapy drug oxaliplatin (B1677828). Calmangathis compound was found to be significantly more effective than Mangathis compound at protecting against oxaliplatin-induced myelosuppression, specifically leukopenia.

Table 2: Comparative Efficacy in Protecting Against Oxaliplatin-Induced Myelosuppression

ParameterMangathis compound (1.3 µmol/kg)Calmangathis compound (6.5 µmol/kg, equivalent to 1.3 µmol/kg Mn²⁺)Reference
Effect on White Blood Cell (WBC) Count Less protectiveStatistically significantly more efficacious in preventing WBC fall
Reduction in WBC Count with Oxaliplatin Alone N/A>80% fall
Reduction in WBC Count with Oxaliplatin + Calmangathis compound N/A~25% fall
Impact on Antitumor Activity of Oxaliplatin Not specified in this studyDid not interfere negatively; in fact, it increased the antitumor activity

Safety and Pharmacokinetics

The reduced dissociation of Mn²⁺ from Calmangathis compound has important implications for its safety profile. Free manganese can be neurotoxic, and its accumulation in the brain is a concern for therapeutic agents that release Mn²⁺. Studies have shown that Calmangathis compound results in significantly less manganese retention in the brain compared to Mangathis compound after repeated dosing.

Furthermore, the excretion pathways of the dissociated and complexed forms differ. The intact complex is readily excreted through the urine, while dissociated Mn²⁺ is slowly eliminated via the biliary route. The greater stability of Calmangathis compound leads to roughly double the renal excretion of manganese compared to Mangathis compound.

Table 3: Comparative Safety and Pharmacokinetic Profile

ParameterMangathis compoundCalmangathis compoundReference
Manganese Retention in Brain (after repeated dosing) Higher~40% less than Mangathis compound
Primary Excretion Route of Intact Complex Renal (Urine)Renal (Urine)
Primary Excretion Route of Dissociated Mn²⁺ Biliary (Slow)Biliary (Slow) - but less dissociation occurs
Renal Excretion of Manganese LowerRoughly double that of Mangathis compound

Mechanism of Action: SOD Mimetic Activity

Both Mangathis compound and Calmangathis compound exert their protective effects by mimicking the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD). MnSOD is a key enzyme in the mitochondrial matrix that catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action reduces oxidative stress and protects cells from damage.

The catalytic cycle involves the redox cycling of the manganese ion (Mn²⁺/Mn³⁺) within the intact this compound complex.

Mechanism of Superoxide Dismutase (SOD) Mimetic Activity.

Experimental Protocols

In Vivo Myeloprotection Study

A representative experimental protocol to assess the myeloprotective effects of Mangathis compound and Calmangathis compound is as follows:

  • Animal Model: Female BALB/c mice are used.

  • Chemotherapy Induction: A single intraperitoneal (i.p.) injection of oxaliplatin (e.g., at doses of 7.5, 10.0, and 12.5 mg/kg) is administered to induce myelosuppression.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • Oxaliplatin alone

    • Oxaliplatin + Mangathis compound (administered intravenously at a specific dose)

    • Oxaliplatin + Calmangathis compound (administered intravenously at a dose containing an equivalent amount of Mn²⁺ to the Mangathis compound group)

  • Blood Sampling: Blood samples are collected at baseline (day -1) and at specified time points post-treatment (e.g., day 3 and day 6).

  • Hematological Analysis: Complete blood counts are performed to determine the number of white blood cells (WBC), lymphocytes (LYM), neutrophils (NEU), and platelets (PLC).

  • Data Analysis: The relative change in cell counts from baseline is calculated for each treatment group and statistically analyzed.

Myeloprotection_Experimental_Workflow start Start: Select BALB/c Mice grouping Divide into Treatment Groups start->grouping treatment Administer Oxaliplatin (i.p.) + Test Compounds (i.v.) grouping->treatment blood_sampling Blood Sampling (Day -1, 3, 6) treatment->blood_sampling analysis Hematological Analysis (WBC, LYM, NEU, PLC) blood_sampling->analysis data_analysis Statistical Analysis of Cell Count Changes analysis->data_analysis end End: Compare Efficacy data_analysis->end

Experimental Workflow for Myeloprotection Studies.

Conclusion

The development of Calmangathis compound from Mangathis compound represents a significant advancement in the design of SOD mimetic drugs. By addressing the in vivo instability of Mangathis compound, Calmangathis compound offers a superior therapeutic index, characterized by enhanced efficacy in protecting against chemotherapy-induced toxicity and an improved safety profile with reduced potential for manganese-related neurotoxicity. These characteristics make Calmangathis compound a more promising candidate for clinical development as a chemotherapy adjunct.

References

Safety Operating Guide

Navigating the Safe Disposal of Fodipir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Fodipir, a research reagent. Adherence to these guidelines is critical for personnel safety and environmental protection.

This compound is identified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), necessitating its handling as hazardous waste.[1] While a related compound, Mangathis compound trisodium, is noted in one Safety Data Sheet (SDS) as not being a hazardous substance, another source indicates GHS hazard classifications for eye irritation and reproductive toxicity.[2][3] Given these considerations, a cautious approach to disposal is warranted.

Core Principles of this compound Disposal

The fundamental principle for this compound disposal is to prevent its release into the environment. Therefore, it must not be disposed of down the drain or in regular solid waste streams.[4] All waste containing this compound, including empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, should be managed as hazardous chemical waste.

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • At the Point of Generation: Immediately segregate this compound waste at the location where it is generated to prevent cross-contamination.[4]

  • Designated Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for collecting this compound waste. The container material must be compatible with the chemical.

  • Solid Waste: Collect solid this compound waste, such as contaminated gloves, weighing papers, and pipette tips, in a designated, lined container with a secure lid.

  • Liquid Waste: Transfer liquid this compound solutions into a dedicated, leak-proof container. Ensure the container is compatible with the solvent used.

  • Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a puncture-resistant sharps container that is clearly labeled as containing this compound waste.

2. Labeling of Waste Containers:

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

  • Constituent Information: The label should also include the concentration of this compound and any other constituents in the waste mixture.

3. Storage of this compound Waste:

  • Satellite Accumulation Area (SAA): Store sealed this compound waste containers in a designated SAA within the laboratory. This area should be under the control of the laboratory supervisor, away from general traffic, and clearly marked.

  • Container Integrity: Ensure that waste containers are kept tightly closed except when adding waste.

  • Incompatible Wastes: Store this compound waste separately from incompatible materials to prevent hazardous reactions.

4. Disposal and Collection:

  • Institutional EHS: Arrange for the collection of this compound waste through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.

  • Do Not Dispose On-Site: Never dispose of this compound waste by incineration or treatment unless authorized and equipped to do so in compliance with regulations.

Emergency Procedures: this compound Spills

In the event of a this compound spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or poses an immediate inhalation hazard, evacuate the area.

  • Personal Protective Equipment (PPE): Before cleaning up the spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment:

    • Liquid Spills: Contain the spill using absorbent pads or other inert materials.

    • Solid Spills: Gently cover the spilled solid with an absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully collect the contained material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS department in accordance with your facility's policies.

No specific quantitative data for this compound disposal or experimental protocols for its disposal were found in the available search results. The procedures outlined above are based on general best practices for the disposal of hazardous laboratory chemicals.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Fodipir_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate collect_solid Collect in Lined, Sealed Container segregate->collect_solid Solid collect_liquid Collect in Leak-Proof Container segregate->collect_liquid Liquid collect_sharps Collect in Puncture- Resistant Container segregate->collect_sharps Sharps label_waste Label Container: 'Hazardous Waste - this compound' + Contents & Date collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa ehs_pickup Arrange for EHS Waste Collection store_saa->ehs_pickup

Caption: this compound Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fodipir
Reactant of Route 2
Fodipir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.